Product packaging for Acitretin(Cat. No.:CAS No. 419534-31-9)

Acitretin

Cat. No.: B601747
CAS No.: 419534-31-9
M. Wt: 326.4 g/mol
InChI Key: IHUNBGSDBOWDMA-AQFIFDHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acitretin is a second-generation synthetic retinoid and the primary active metabolite of etretinate, known for its significantly shorter elimination half-life . As a research compound, it is a critical tool for studying cellular differentiation and proliferation, primarily through its action as a retinoid receptor agonist. This compound activates retinoic acid receptors (RARs) and retinoid X receptors (RXR), modulating the transcription of genes involved in cell growth, differentiation, and apoptosis . This mechanism underpins its well-documented anti-proliferative and anti-inflammatory effects, which have been extensively investigated in models of skin disorders . In research, this compound is primarily used to study severe plaque-type psoriasis and pustular psoriasis, where it helps normalize aberrant keratinocyte differentiation and reduce scaling and plaque thickness . Its research applications extend to other dermatological conditions, including congenital ichthyosis and Darier's disease . Beyond dermatology, this compound serves as a valuable agent in oncology research, particularly in the chemoprevention of non-melanoma skin cancers, due to its ability to influence tumor promotion and induce apoptosis . Recent investigative areas include exploring its effects on the gut microbiome in inflammatory disease models and developing novel topical nano-formulations like transethosomal gels to enhance epidermal drug delivery and retention . This product is labeled "For Research Use Only." this compound is not for diagnostic or therapeutic use, nor for human consumption. It is a powerful teratogen and must be handled with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O3 B601747 Acitretin CAS No. 419534-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022553
Record name Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Green-yellow crystalline powder, Crystals from hexane

CAS No.

55079-83-9, 54757-46-9
Record name Acitretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55079-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitretin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etretin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACITRETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-230 °C, 228 - 230 °C
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Mechanisms of Action

Downstream Cellular Effects

Acitretin's interaction with RARs and RXRs leads to a cascade of downstream cellular effects that contribute to its therapeutic efficacy, particularly in conditions characterized by abnormal epidermal proliferation and inflammation. patsnap.comnih.govdrugs.com

Regulation of Epidermal Cell Proliferation and Differentiation

One of the principal actions of This compound (B1665447) is the modulation of epidermal cell proliferation and differentiation. nih.govdrugs.com In hyperproliferative states like psoriasis, this compound exhibits an antiproliferative effect on epidermal keratinocytes. drugs.comresearchgate.netactasdermo.org Conversely, in normoproliferative systems, it can promote cellular proliferation. drugs.com This dual effect helps to restore the normal structure and function of the epidermis. patsnap.com

Normalization of Keratinocyte Differentiation

This compound plays a crucial role in normalizing the differentiation of keratinocytes, which is often disrupted in conditions like psoriasis. patsnap.comnih.govrixisdermatology.com By modulating gene expression through RARs and RXRs, this compound promotes the proper differentiation of these cells. patsnap.comdrugs.com This action helps to correct the abnormal keratinocyte behavior seen in various dermatoses. nih.govrixisdermatology.com

Inhibition of Excessive Keratinization

This compound inhibits the excessive keratinization process that is characteristic of hyperkeratotic skin disorders. patsnap.comdrugbank.com By regulating epidermal cell proliferation and promoting normal differentiation, this compound reduces the abnormal thickening of the stratum corneum and decreases scaling. drugs.comresearchgate.netdrugbank.com This contributes to the reduction of plaque thickness and erythema in conditions like psoriasis. drugs.comresearchgate.netdrugbank.com

Immunomodulatory Activities

Beyond its effects on epidermal cells, this compound also possesses immunomodulatory properties. patsnap.commims.comdrugs.comjddonline.commdpi.comtermedia.pltermedia.pl It influences various components of the immune system, contributing to the reduction of inflammation in affected tissues. patsnap.comnih.govdrugs.com

Interference with Cytokine Pathways

This compound interferes with several cytokine pathways involved in inflammatory responses. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), migration inhibitory factor-related protein-8 (MRP-8), and interferon-gamma (IFN-γ). mims.comnih.govuptodateonline.irjddonline.comresearchgate.net this compound can also downregulate the expression of IL-36β and IL-36γ induced by IL-17A stimulation in keratinocytes. nih.gov Studies have also indicated that this compound can suppress the proliferation of inflammatory cells, including T, Th1, and Th17 cells, and downregulate the expression of IL-17. researchgate.net While some studies suggest this compound may not significantly downregulate serum levels of IL-17 and IL-22 compared to other treatments, its impact on various cytokine pathways is evident. karger.com

Inhibition of Polymorphonuclear Leukocyte Accumulation

This compound has been shown to inhibit the chemotaxis and accumulation of polymorphonuclear leukocytes (PMNs), such as neutrophils, in the epidermis. drugs.comactasdermo.orgjddonline.commdpi.comtermedia.pltermedia.plresearchgate.netijdvl.comresearchgate.netnih.gov This inhibition of neutrophil migration and accumulation contributes to the reduction of inflammatory infiltration in affected skin lesions. actasdermo.orgjddonline.commdpi.comtermedia.pltermedia.plresearchgate.netresearchgate.netnih.gov Studies have demonstrated a dose-dependent inhibition of leukotriene B4-induced intra-epidermal accumulation of PMNs by this compound. nih.gov

Inhibition of Lymphocytic Blastogenesis

This compound is hypothesized to inhibit lymphocytic blastogenesis induced by mitogens. nih.gov This effect contributes to its immunomodulatory properties. nih.govijdvl.com Studies on lymphocyte proliferation in vitro have shown that the effects of this compound are dependent on both its concentration and the specific mitogen used to induce proliferation. iarc.fr

Stimulation of T-cell Mediated Cytotoxicity

This compound is also hypothesized to stimulate T-cell mediated cytotoxicity. nih.gov Physiologic doses of retinoids, including this compound, can stimulate killer T-cell production and cell-mediated cytotoxicity, which may be significant in the context of cancer treatment. ijdvl.com

Effects on Myeloid-Derived Suppressor Cells (MDSCs)

This compound has demonstrated effects on myeloid-derived suppressor cells (MDSCs), which are involved in immune regulation and can contribute to inflammatory conditions like psoriasis. nih.govfrontiersin.orgnih.govfrontiersin.org Studies have shown that this compound can reduce the number of MDSCs in both the peripheral blood of psoriasis patients and in animal models. nih.govfrontiersin.orgnih.gov Furthermore, this compound promotes the differentiation of MDSCs into other cell types, such as macrophages (particularly CD206+ M2 macrophages) and CD11c+MHC-II+ dendritic cells. nih.govfrontiersin.orgnih.gov This differentiation is considered a novel mechanism underlying the effects of this compound in conditions like psoriasis. nih.govfrontiersin.orgnih.govfrontiersin.org

MDSC Differentiation via MAPK/ERK1/2 Signaling

This compound promotes MDSC differentiation through the activation of the ERK1/2 MAPK signaling pathway. nih.govfrontiersin.orgnih.govfrontiersin.org Research indicates that this compound substantially activates phosphorylated MEK1/2 and ERK1/2. researchgate.net Inhibition of phosphorylated ERK1/2 has been shown to abrogate the effect of this compound on the differentiation of MDSCs into certain macrophage and dendritic cell subtypes. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This suggests that this compound increases the expression of glutathione (B108866) synthase (GSS) via the ERK1/2 MAPK signaling pathway, which is linked to MDSC differentiation. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Influence on Glutathione (GSH) Production and Reactive Oxygen Species (ROS) in MDSCs

This compound dramatically increases glutathione synthase (GSS) expression and glutathione (GSH) accumulation in MDSCs. nih.govfrontiersin.orgnih.gov This increase in GSH is responsible for this compound-induced MDSC differentiation. researchgate.net Concurrently, this compound treatment leads to a significant decrease in the level of reactive oxygen species (ROS) in MDSCs. nih.govfrontiersin.orgresearchgate.net This indicates that the increased level of GSH induced by this compound neutralizes the production of ROS in MDSCs. nih.govfrontiersin.orgresearchgate.net Interrupting GSH synthesis has been shown to abolish the effect of this compound on MDSC differentiation. nih.govfrontiersin.org

Data on the effects of this compound on GSH and ROS in MDSCs:

Treatment GroupGSH Level (Relative to Control)ROS Level (Relative to Control)MDSC Differentiation
ControlBaselineBaselineLower
This compoundIncreasedDecreasedPromoted
This compound + SAS (GSH inhibitor)DecreasedIncreasedAbrogated

Note: This table is based on findings indicating increased GSH, decreased ROS, and promoted differentiation with this compound treatment, and the reversal of these effects with a GSH inhibitor. nih.govfrontiersin.orgresearchgate.net

Antiproliferative and Antineoplastic Properties

This compound exhibits antiproliferative and antineoplastic properties. nih.govijdvl.comiarc.frijdvl.com It can inhibit cell growth and proliferation and has been found to modulate cell proliferation in cultures from hyperproliferative conditions. nih.goviarc.frijdvl.com this compound's antineoplastic effects are attributed to its ability to normalize abnormal epidermopoiesis, inhibit tumor cell angiogenesis, and modulate cellular apoptosis. ijdvl.com It may also influence growth factors, down-regulate proto-oncogenes, and increase intracellular levels of ceramides, contributing to decreased cell growth and potential inhibition of malignant progression. ijdvl.com The mechanism for its antineoplastic effect is not fully elucidated, but it is known to inhibit the invasiveness and metastatic potential of certain adenocarcinoma cells. ijdvl.com this compound has shown an anti-proliferative effect on some tumor cell lines. iarc.frwaocp.org

Inhibition of Chemically Induced Hyperplasia

This compound inhibits chemically induced hyperplasia. nih.goviarc.fr This effect is considered one of its pharmacodynamic properties. nih.goviarc.fr The only mechanism consistently associated with the antiproliferative activity of this compound, including the inhibition of chemically induced hyperplasia, is the inhibition of ornithine decarboxylase activity, which is elevated in hyperproliferative states. iarc.frwaocp.org

Regression or Inhibition of Carcinoma Cell Lines

This compound has demonstrated the ability to inhibit chemically induced hyperplasia and cause regression or inhibit the growth and development of various established or transplantable carcinoma cell lines. nih.gov Studies have shown that this compound can influence the normal modulation of cell growth in squamous carcinoma cell lines, potentially involving the epidermal growth factor (EGF) receptor. nih.gov It has been observed to have an anti-proliferative effect on some, but not all, tumor cell lines tested in vitro. iarc.frwaocp.org This effect can be dependent on culture conditions and proliferation rates of the cells. iarc.fr

For instance, this compound preferentially inhibited the growth of the human cutaneous squamous cell carcinoma (cSCC) cell line SCL-1 in a dose- and time-dependent manner, while not significantly affecting the viability of non-malignant keratinocyte HaCaT cells. mdpi.comnih.gov

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in various cell types, including carcinoma cell lines and T-cell lines. nih.govbccancer.bc.ca This induction of apoptosis is considered a significant mechanism contributing to its therapeutic effects. nih.govijdvl.commdpi.com

In human cSCC cell line SCL-1, this compound induces apoptosis through the extrinsic cell death pathway. mdpi.comnih.gov This involves increasing the expression of Fas (CD95), Fas ligand, and caspase-8 mRNA. mdpi.comnih.gov The induction of apoptosis in SCL-1 cells by this compound has been shown to occur within 1-2 days and involves the activation of caspases-8, -9, and -3, as well as poly (ADP-ribose) polymerase (PARP). nih.gov Inhibition of caspase-8 effectively suppressed this compound-induced apoptosis in these cells, suggesting a key role for this pathway. nih.gov Furthermore, this compound increased the levels of CD95 (Fas), CD95-ligand, and Fas-associated death domain, and neutralizing anti-Fas antibody significantly inhibited the apoptosis induced by this compound in SCL-1 cells. nih.gov

Retinoid-induced keratinocyte apoptosis has also been documented and involves both canonical and non-canonical signaling pathways. mdpi.com While the induction of apoptosis by retinoids is likely independent of the terminal differentiation program, high doses of retinoids have been shown to promote apoptosis alongside promoting proliferation and inhibiting differentiation programs in epidermal keratinocytes. mdpi.com

DNA Fragmentation in Sensitive T-cell Lines

Retinoids, including this compound, are believed to induce cellular apoptosis and DNA fragmentation in sensitive T-cell lines. nih.govtorvergata.it This effect contributes to their use in conditions involving abnormal T-cell proliferation, such as cutaneous T-cell lymphomas (CTCL). nih.govbccancer.bc.ca

Research suggests that this compound can induce increased expression of RIG-I and phosphorylated IRF3 in T cells. frontiersin.org Phosphorylated IRF3 can induce apoptosis via the RIPA pathway. frontiersin.org In an ex vivo model using CD4+ T cells from HIV-infected individuals, this compound treatment led to a significant decrease in HIV DNA levels, partly attributed to this compound-induced apoptosis of infected cells. frontiersin.org Analysis of these cells revealed a relative increase of apoptotic cells and caspase-3 activity. frontiersin.org This suggests that this compound can enhance RIG-I signaling, stimulate HIV transcription, and induce preferential apoptosis of HIV-infected cells, potentially contributing to the elimination of reactivating cells in latent HIV reservoirs. frontiersin.orgresearchgate.net

Impact on Angiogenesis

This compound has been shown to impact angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and development. Inhibition of angiogenesis may represent another mechanism by which retinoids suppress skin cancer formation. mdpi.com

Studies have evaluated the effects of this compound on angiogenesis induced by keratinocyte tumor cell lines. nih.gov Both this compound and etretinate (B1671770) were found to inhibit angiogenesis evoked by a human epidermoid carcinoma cell line (A431). nih.gov this compound, specifically, also inhibited angiogenesis induced by spontaneously transformed murine keratinocyte cell line Pam 212 and the tumorigenic SKv cell line harboring the HPV16 genome. nih.gov

The effect of this compound on angiogenesis is thought to be both direct and indirect by reducing endothelial migration and suppressing vascular endothelial growth factor (VEGF) production. ijdvl.comtermedia.pl While studies evaluating vascular changes after this compound use are limited, one study using videocapillaroscopy reported a 65.4% reduction in vascular structures after this compound therapy. termedia.pl Another study investigating the effect of this compound on VEGF expression found that this compound reduces angiogenesis by suppressing VEGF. termedia.pl

Pharmacological Research and Disposition

Absorption Dynamics

Acitretin (B1665447) is administered orally and its absorption is influenced by the presence of food. karger.comjournalagent.com

Oral Bioavailability and Food Effects

The oral absorption of this compound is variable and incomplete. karger.com Studies indicate that administering this compound with food significantly increases its oral bioavailability. ijdvl.comkarger.comjournalagent.commims.commedicines.org.ukactasdermo.orgkarger.com The mean absolute bioavailability of this compound is approximately 60%, with a considerable range observed between individuals (36-95%). karger.commedicines.org.ukkarger.comiarc.fractasdermo.org Taking this compound with food not only improves the extent of absorption but also reduces the intersubject variability in absorption. karger.com For higher doses, such as 75 mg and 100 mg, oral absorption can be 3- to 4-fold greater when taken with food. karger.com

Peak Plasma Concentration Studies

Following oral administration of this compound with food, peak plasma concentrations (Cmax) are typically reached within 4 hours. karger.comkarger.com In healthy subjects receiving a single 50 mg oral dose with food, mean maximum plasma concentrations ranged between 400 and 500 ng/ml. karger.com Studies in patients with psoriasis receiving a single 40 mg dose reported a maximum plasma concentration of 241 ng/mL in 1.9 hours. tandfonline.com After one month of daily treatment with 40 mg this compound, the last dose produced a maximum plasma concentration ranging from 76 to 421 ng/mL in 1.4 hours. tandfonline.com For patients treated for three months with 40-70 mg daily, the final dose resulted in Cmax values between 229 and 408 ng/mL, reached in 2.0 hours. tandfonline.com

Distribution Studies

This compound is rapidly and extensively distributed throughout the body. ijdvl.comijdvl.com

Protein Binding Characteristics

This compound is highly bound to plasma proteins, with protein binding exceeding 99%. medicines.org.uknih.govwikipedia.orghpra.ie It is primarily bound to albumin. nih.gov Less than 5% of this compound is bound to lipoproteins. nih.gov This high protein binding contributes to its distribution characteristics.

Tissue Distribution Analysis

This compound is highly lipophilic and readily penetrates into body tissues. medicines.org.ukhpra.ie It is distributed into the skin, with the highest concentrations found in the stratum corneum. mims.com this compound is found in the skin and subcutaneous fat within 5 hours of an oral dose. tandfonline.com However, compared to etretinate (B1671770), this compound is significantly less lipophilic (approximately 50 times less) and is considered less likely to accumulate extensively in adipose tissue. ijdvl.comiarc.fractasdermo.orgnih.gov Analysis of adipose tissue from patients treated with etretinate primarily detected the ester form (etretinate), even when comparable concentrations of both this compound and etretinate were present in plasma. karger.com While this compound concentrations in subcutis have been reported, the mean values at 1 and 6 months of therapy were similar, suggesting limited accumulation compared to etretinate. medicaljournals.se

Metabolic Pathways and Biotransformation

This compound undergoes extensive metabolism, primarily in the liver. ijdvl.comijdvl.commims.comactasdermo.orgnih.gov

The initial metabolic step for this compound involves isomerization to its 13-cis form, known as 13-cis-acitretin (also referred to as isothis compound). ijdvl.commims.commedicines.org.ukactasdermo.orgnih.govfda.gov This isomerization is a major metabolic pathway. ijdvl.com this compound can also be metabolized through glucuronidation and cleavage of the side chain. medicines.org.ukhpra.ie

A notable metabolic pathway is the potential for reverse metabolism of this compound back to its precursor, etretinate. ijdvl.comactasdermo.orgnih.gov This re-esterification process can occur in vivo, particularly in the presence of alcohol, which acts as a catalyst for hepatic enzymes involved in this conversion. ijdvl.comijdvl.commedicines.org.ukactasdermo.orgfda.gov The amount of etretinate produced through this process can vary among individuals. actasdermo.org

This compound and its primary metabolite, 13-cis-acitretin, are further metabolized into chain-shortened breakdown products and conjugates. fda.gov The metabolism of this compound involves its conversion to acitretinoyl-CoA, which is then further metabolized through reactions including beta-oxidation and subsequent conjugation reactions that facilitate excretion. ontosight.ai

The metabolites and conjugates of this compound and 13-cis-acitretin are ultimately eliminated from the body. nih.gov

Hepatic Metabolism and Cytochrome P450 Enzymes

The liver plays a central role in the metabolism of this compound. ijdvl.comactasdermo.org Studies in rats have shown that administration of this compound can alter the composition of liver microsomal phospholipid and induce cytochrome P450 enzyme activities. iarc.frnih.gov The metabolism of this compound in the liver involves cytochrome P450 enzymes. termedia.pl In isolated perfused rat liver, this compound undergoes processes such as α-oxidation, chain shortening, O-demethylation, and glucuronidation. medicines.org.auiarc.fr While the specific cytochrome P450 enzymes involved are not always explicitly detailed in all studies, the system is implicated in the hepatic processing of this compound. termedia.plijdvl.com In vitro studies using human hepatic microsomes have shown that this compound can inhibit the metabolism of other substances, such as cyclosporine, suggesting an interaction with the cytochrome P450 system. nih.gov

Isomerization to 13-cis-Acitretin

A significant metabolic pathway for this compound is its isomerization to the 13-cis form, known as isothis compound (B1672207) or 13-cis-acitretin. ijdvl.comdrugbank.comfda.govwikidoc.orgmedicines.org.aumedsafe.govt.nznih.govlgmpharma.comfda.gov This isomerization is a simple process that occurs following oral absorption. drugbank.comfda.govwikidoc.orglgmpharma.comfda.gov The formation of 13-cis-acitretin relative to the parent compound (this compound) is not influenced by the dose administered or whether the drug is taken with or without food. fda.govwikidoc.orgmedicines.org.aumedsafe.govt.nzfda.gov After administration to both animals and humans, both this compound and its 13-cis isomer are detected in plasma. iarc.fr Glutathione (B108866) has been shown to catalyze the interconversion of this compound and its 13-cis isomer. iarc.fr Steady-state concentrations of this compound and 13-cis-acitretin are typically reached within approximately three weeks of daily administration. actasdermo.orgfda.govwikidoc.orgactasdermo.orgfda.gov

Formation of Etretinate via Transesterification

This compound can undergo reverse metabolism to form etretinate through a transesterification process. ijdvl.comactasdermo.orgtermedia.plnih.govbiomolther.org While the mechanism for this conversion is not fully defined, it is known to occur and results in the formation of etretinate, a compound with significantly different pharmacokinetic properties. fda.govijdvl.comfda.gov The amount of etretinate produced through this re-esterification process can vary among individuals. actasdermo.orgactasdermo.org

The formation of etretinate from this compound has significant implications, particularly concerning teratogenicity. Etretinate is highly lipophilic and accumulates in adipose tissue, leading to a much longer elimination half-life compared to this compound. ijdvl.comactasdermo.orgijdvl.combiomolther.orgwikipedia.org This prolonged presence of etretinate in the body extends the period of potential teratogenic risk. actasdermo.orgnih.govbiomolther.orgwikipedia.org this compound itself is known to be embryotoxic and/or teratogenic in animal studies. fda.govmedicines.org.aufda.gov The conversion of this compound to the long-acting and highly teratogenic etretinate is a critical consideration, especially for women of childbearing potential, and has influenced recommendations regarding contraception duration after this compound therapy. ijdvl.comactasdermo.orgijdvl.comnih.govbiomolther.orgresearchgate.netwikipedia.org

Role of Ethanol (B145695) in Etretinate Formation

Chain-Shortened Breakdown Products and Conjugates

Both this compound and its isomer, 13-cis-acitretin, are further metabolized into chain-shortened breakdown products and conjugates. drugbank.comfda.govwikidoc.orgmedicines.org.aumedsafe.govt.nzlgmpharma.comfda.gov These metabolites are more polar than the parent compounds. actasdermo.org In isolated perfused rat liver, this compound undergoes glucuronidation, and isothis compound's major metabolic route is also glucuronidation. iarc.fr this compound and 13-cis-acitretin are demethylated and subsequently eliminated as acyl-β-glucuronide derivatives in bile or as soluble metabolites with shorter side-chains through the kidneys. iarc.fr Analysis of plasma samples has identified several metabolites, including reduced and side-chain shortened metabolites and their demethylated forms. karger.com

Elimination Kinetics

This compound is eliminated from the body more rapidly than etretinate. ijdvl.comiarc.frijdvl.combiomolther.orgwikipedia.orgskintherapyletter.com The elimination of this compound and its metabolites occurs via both hepatic and renal routes. iarc.fr The chain-shortened metabolites and conjugates of this compound and 13-cis-acitretin are ultimately excreted in feces (34% to 54%) and urine (16% to 53%). drugbank.comfda.govwikidoc.orgmedicines.org.aumedsafe.govt.nznih.gov

Following multiple-dose administration, the terminal elimination half-life of this compound is approximately 49 hours, with a range of 33 to 96 hours. fda.govwikidoc.orgnih.govfda.govnih.gov The terminal elimination half-life of its metabolite, 13-cis-acitretin, under the same conditions is approximately 63 hours, with a range of 28 to 157 hours. fda.govwikidoc.orgnih.govfda.govnih.gov Steady-state concentrations of this compound and 13-cis-acitretin are reached within approximately three weeks of daily administration. actasdermo.orgfda.govwikidoc.orgactasdermo.orgfda.gov The accumulation ratio for this compound is reported as 1.2, while that for 13-cis-acitretin is 6.6. fda.govwikidoc.org

It's important to note that the elimination kinetics of this compound and 13-cis-acitretin differ depending on whether this compound is administered directly or formed as a metabolite of etretinate. karger.com When formed from etretinate, their pharmacokinetics are formation rate-limited, and they decline at the same rate as the parent compound (etretinate). karger.com

Here is a summary of key pharmacokinetic parameters:

ParameterValue (Multiple Doses)Range (Multiple Doses)Source(s)
This compound Terminal Half-life~49 hours33 - 96 hours fda.govwikidoc.orgnih.govfda.gov
13-cis-Acitretin Terminal Half-life~63 hours28 - 157 hours fda.govwikidoc.orgnih.govfda.gov
Fecal Excretion (Metabolites)34% - 54%- drugbank.comfda.govwikidoc.orgmedsafe.govt.nznih.gov
Urinary Excretion (Metabolites)16% - 53%- drugbank.comfda.govwikidoc.orgmedsafe.govt.nznih.gov

After cessation of therapy, this compound plasma concentrations decline, becoming below the assay sensitivity within 12-14 hours after single doses, which prevents half-life estimations in this context. karger.com However, after stopping therapy in patients treated for a period, the terminal elimination half-life of this compound has been observed to vary, as has that of its metabolite. nih.gov

Parameter (After Cessation of Therapy)Mean ± SD (if available)RangeSource(s)
This compound Terminal Half-life47.1 ± 29.8 hours16.5 - 111.1 hours nih.gov
13-cis-Acitretin Terminal Half-life119.4 ± 73.4 hours36.5 - 249.4 hours nih.gov

The accumulation ratio of the parent compound (this compound) is 1.2, while that of 13-cis-acitretin is 6.6. fda.govwikidoc.org

Half-life Determination (this compound and Metabolites)

This compound, a second-generation retinoid, exhibits a more favorable pharmacokinetic profile compared to its precursor, etretinate, particularly regarding its elimination half-life ijdvl.comjddonline.com. The terminal elimination half-life of this compound in humans has been the subject of several studies, with reported values varying depending on the study design (single-dose vs. multiple-dose) and patient population.

Following a single oral dose of 50 mg of this compound in healthy volunteers, the mean terminal elimination half-life has been reported to range from 2.5 to 6.7 hours iarc.fr. However, after multiple-dose administration, the terminal elimination half-life of this compound is significantly longer. Studies involving patients receiving daily oral doses of this compound for up to six months have reported mean terminal elimination half-lives ranging from approximately 49 to 60 hours iarc.frdrugbank.comnih.govfda.gov. A range of 33 to 96 hours has also been cited for the terminal elimination half-life of this compound following multiple doses fda.govdrugs.com. In psoriatic patients, the terminal elimination half-life after cessation of treatment varied between 16.5 and 111.1 hours, with a mean of 47.1 hours nih.gov.

This compound undergoes extensive metabolism, primarily in the liver, and is isomerized to its 13-cis form, 13-cis-acitretin (also referred to as isothis compound or Ro 13-7652) drugbank.comfda.govnih.govijdvl.com. This metabolite is also pharmacologically active and has a longer elimination half-life than this compound nih.govkarger.com. The mean terminal elimination half-life of 13-cis-acitretin following multiple doses of this compound has been reported to be approximately 63 hours, with a range of 28 to 157 hours fda.govdrugs.com. In studies of psoriatic patients after stopping therapy, the half-life of the 13-cis metabolite varied between 36.5 and 249.4 hours, with a mean of 119.4 hours nih.gov.

A notable aspect of this compound metabolism is its potential for reverse esterification to etretinate, particularly in the presence of alcohol ijdvl.comnih.govijdvl.combiomolther.orgactasdermo.org. Etretinate is highly lipophilic and has a significantly longer elimination half-life, approximately 120 days, leading to its accumulation in adipose tissue jddonline.comnih.govbiomolther.orgwikipedia.orgnih.goviarc.fr. The formation of etretinate from this compound contributes to a prolonged presence of retinoids in the body, which is clinically significant biomolther.orgactasdermo.org.

The steady-state concentrations of this compound and 13-cis-acitretin in plasma are typically achieved within approximately 3 weeks of multiple-dose administration fda.govactasdermo.org. While steady-state concentrations of this compound are not significantly greater than those observed after single doses, the steady-state concentrations of 13-cis-acitretin are considerably higher than single-dose concentrations karger.com. The accumulation ratio for this compound is reported as 1.2, while for 13-cis-acitretin it is 6.6 fda.govdrugs.com.

The following table summarizes reported half-life data for this compound and 13-cis-acitretin:

CompoundStudy TypeHalf-life Range (hours)Mean Half-life (hours)Source(s)
This compoundSingle dose2.5 - 6.7- iarc.fr
This compoundMultiple dose33 - 9649 - 60 drugbank.comnih.govfda.govdrugs.com
This compoundAfter cessation16.5 - 111.147.1 nih.gov
13-cis-acitretinMultiple dose28 - 15763 fda.govdrugs.com
13-cis-acitretinAfter cessation36.5 - 249.4119.4 nih.gov
Etretinate--~2880 (~120 days) nih.govbiomolther.orgwikipedia.orgnih.gov

Excretion Routes (Urinary and Fecal)

The elimination of this compound and its metabolites from the body occurs primarily via hepatic and renal routes iarc.frnih.gov. Drug-related material is excreted in both urine and feces, predominantly in the form of side-chain shortened metabolites and conjugates drugbank.comfda.govkarger.com.

Studies using 14C-labelled this compound have investigated the mass balance and excretion routes in healthy subjects. Following a single intravenous infusion of 14C-acitretin, approximately 93% of the radioactive dose was recovered within 18 days, with radioactivity excreted in relatively equal amounts in the urine and feces karger.com. Unchanged this compound or 13-cis-acitretin were not detected in the urine in this study karger.com.

After a single oral dose of 14C-acitretin, and adjusting for oral bioavailability, relatively equal amounts of radioactivity were also excreted in the urine and feces, consistent with the intravenous study results karger.com.

More specifically, the chain-shortened metabolites and conjugates of this compound and 13-cis-acitretin are ultimately excreted in the feces, accounting for 34% to 54% of the administered dose, and in the urine, accounting for 16% to 53% drugbank.comfda.govdrugs.comnih.govunboundmedicine.commims.com.

The following table summarizes the reported excretion percentages:

Excretion RoutePercentage of DoseCompound(s) ExcretedSource(s)
Feces34% - 54%Metabolites and conjugates drugbank.comfda.govdrugs.comnih.govunboundmedicine.commims.com
Urine16% - 53%Metabolites and conjugates drugbank.comfda.govdrugs.comnih.govunboundmedicine.commims.com
UrineNot detectedUnchanged this compound or 13-cis-acitretin karger.com

It is important to note that this compound and 13-cis-acitretin were not detected in dialysate samples collected during hemodialysis in subjects with end-stage renal disease, indicating that these compounds are not removed from systemic circulation by hemodialysis karger.com.

Investigational Therapeutic Applications and Efficacy Research

Hyperkeratotic and Inflammatory Dermatoses

Acitretin (B1665447) has demonstrated effectiveness in treating a range of difficult-to-manage hyperkeratotic and inflammatory skin diseases. ijdvl.comresearchgate.net Its therapeutic action is primarily attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification. ijdvl.com

Psoriasis Research

This compound is a well-established treatment for severe psoriasis, particularly for pustular and erythrodermic forms. dermnetnz.orgmedicaljournals.se Its efficacy in plaque psoriasis has also been documented, often as a monotherapy or in combination with other treatments. medicaljournals.se

This compound monotherapy is considered moderately effective in the management of chronic plaque-type psoriasis. medicaljournals.setermedia.pl

Systematic reviews and meta-analyses have been conducted to evaluate the efficacy of this compound in plaque psoriasis. One such review, which included data from two pivotal clinical trials, concluded that while higher doses (50 mg/day) are more effective, the increased risk of adverse effects may not justify the benefits over a 25 mg/day regimen. actasdermo.org Another meta-analysis of nine randomized controlled trials (RCTs) found that herbal medicine combined with this compound was more effective than herbal medicine alone. oatext.com

A 2024 meta-analysis involving 13 studies and 1,196 patients investigated the combination of calcipotriol (B1668217) and this compound. nih.gov The results indicated that the combination therapy significantly improved the total effective rate and decreased the Psoriasis Area and Severity Index (PASI) score compared to either this compound or calcipotriol monotherapy. nih.gov Specifically, the combination therapy showed a higher total effective rate than this compound alone. nih.gov

Clinical trials have quantified the efficacy of this compound using the Psoriasis Area and Severity Index (PASI), with PASI 50 and PASI 75 (representing a 50% and 75% reduction in PASI score from baseline, respectively) being common endpoints. skintherapyletter.com

One Canadian multicenter study involving 63 patients with severe psoriasis reported that after 12 months of treatment with this compound (25-50 mg/day), 76% of patients achieved PASI 50 and 46% achieved PASI 75. termedia.pl Another multicenter, double-blind trial comparing this compound and etretinate (B1671770) in 127 patients receiving this compound (median daily dose of 40 mg) found that after 12 weeks, 85% of patients achieved PASI 50 and 52% achieved PASI 75. termedia.plskintherapyletter.com

In a dose-ranging study, patients with severe plaque psoriasis were randomized to receive 25, 35, or 50 mg of this compound daily for 12 weeks. ijdvl.com The percentage reduction in PASI score was 54%, 76%, and 54% for the 25 mg, 35 mg, and 50 mg groups, respectively. ijdvl.com PASI 75 was achieved by 47% of patients in the 25 mg group, 69% in the 35 mg group, and 53% in the 50 mg group. ijdvl.com

A retrospective study of 46 patients with moderate to severe plaque psoriasis treated with low-dose this compound (starting at 10 mg/day and gradually increased) found that at weeks 10-16, 47.8% achieved PASI 75 and 87% achieved PASI 50. medicaljournals.sescispace.com Over the entire study period, 67.3% of patients reached PASI 75. medicaljournals.se

Table 1: PASI Response Rates in Plaque Psoriasis Clinical Trials for this compound

Study Number of Patients This compound Dose Treatment Duration PASI 50 Response Rate PASI 75 Response Rate
Murray et al. termedia.pl 63 25-50 mg/day 12 months 76% 46%
Kragbelle et al. termedia.plskintherapyletter.com 127 40 mg/day (median) 12 weeks 85% 52%
Dogra et al. ijdvl.com 20 (25 mg group) 25 mg/day 12 weeks Not Reported 47%
Dogra et al. ijdvl.com 21 (35 mg group) 35 mg/day 12 weeks Not Reported 69%
Dogra et al. ijdvl.com 20 (50 mg group) 50 mg/day 12 weeks Not Reported 53%
Borghi et al. medicaljournals.sescispace.com 46 Low-dose, gradually increased 10-16 weeks 87% 47.8%

This compound is considered highly effective for pustular forms of psoriasis. ijdvl.comtermedia.pl In generalized pustular psoriasis (GPP), this compound can lead to a rapid clinical response, with clearing of lesions often occurring within 10 days. actasdermo.org A study of 385 patients with GPP showed that retinoid therapy was effective in 84% of patients, making it a primary choice for this condition. ijdvl.com Another study reported that this compound is effective in 85% of GPP patients. jtad.org Research in a pediatric population with GPP also demonstrated high efficacy, with a good response observed in 93.3% (14 out of 15) of children treated with this compound monotherapy. researchgate.netnih.gov

For palmoplantar pustulosis, two randomized controlled trials demonstrated that this compound was significantly more effective than placebo. ijdvl.com One trial showed a five-fold reduction in pustules after 4 weeks of therapy. termedia.pl In a comparative study, both this compound and etretinate led to a 10-fold reduction in pustules after 12 weeks, with no significant difference in efficacy between the two drugs. ijdvl.com A meta-analysis suggested a good response to this compound monotherapy in 40% to 83% of patients with palmoplantar psoriasis, with better outcomes in pustular forms. actasdermo.org

This compound monotherapy has been shown to be effective in treating erythrodermic psoriasis. ijdvl.comtermedia.pl It is often considered a first-line therapy for stable cases of this condition. avensonline.org A meta-analysis of 12 patients receiving 25-35 mg/day of this compound for erythrodermic psoriasis reported a significant improvement in 83.3% of the cases. avensonline.orgdovepress.com In a case report, a patient with erythrodermic psoriasis achieved complete clearance of skin lesions within 5 weeks of starting this compound therapy. avensonline.org

Systematic Reviews and Meta-Analyses
Nail Psoriasis

This compound has been investigated as a treatment for nail psoriasis, with several studies demonstrating its potential efficacy. An open study involving 36 patients with moderate to severe isolated nail psoriasis treated with this compound for 6 months reported a mean reduction of the Nail Psoriasis Severity Index (NAPSI) score by 41%. nih.gov The modified NAPSI score for the target nail showed a 50% reduction. nih.gov Clinical evaluation at the end of the 6-month treatment period revealed the following outcomes nih.gov:

Complete or almost complete clearing of nail lesions in 25% of patients.

Moderate improvement in 25% of patients.

Mild improvement in 33% of patients.

No improvement in 11% of patients.

Another study evaluating the effect of this compound on the morphological changes of the nail in 41 patients with nail psoriasis over a 6-month period showed a reduction in the thickness of the nail bed and nail matrix as observed by ultrasound. dovepress.com However, not all studies have reported positive outcomes. One study noted a worsening of the NAPSI score in a group of patients receiving this compound. dovepress.com A prospective controlled study comparing various treatments for nail psoriasis found a 9.1% improvement in the NAPSI score with this compound after 16 weeks. dovepress.com In a case report, a patient with nail psoriasis unresponsive to methotrexate (B535133) showed significant improvement as early as 2 months into therapy with this compound. dovepress.com

Table 1: Efficacy of this compound in Nail Psoriasis Studies

Study DesignNumber of PatientsKey FindingsReference
Open study3641% mean reduction in NAPSI score after 6 months. nih.gov
Ultrasound evaluation41Reduction in nail bed and matrix thickness after 6 months. dovepress.com
Prospective controlled study87 (this compound group size not specified)9.1% improvement in NAPSI score after 16 weeks. dovepress.com
Case report1Significant improvement after 2 months. dovepress.com
Pediatric Psoriasis Studies

This compound has been evaluated for its use in pediatric psoriasis, particularly in severe and pustular forms. In a study of 9 children with severe psoriasis, this compound was effective, leading to the disappearance or marked reduction of psoriatic lesions in 3 patients with extensive plaques and marked improvement in 2 of 3 patients with erythrodermic psoriasis. karger.com A multicenter retrospective study of 18 children with plaque psoriasis found that 44.4% of patients achieved a PASI-75 response, indicating a moderately effective treatment. termedia.plresearchgate.net

For pustular psoriasis in children, this compound has shown significant efficacy. A retrospective study of 15 children with various forms of pustular psoriasis reported that 93.3% (14 out of 15) showed a good response to this compound monotherapy. nih.govtandfonline.com A literature review encompassing 107 pediatric cases of pustular psoriasis treated with this compound (as monotherapy or in combination) found that clinical effectiveness was achieved in 88.8% of patients. nih.govtandfonline.com

Table 2: this compound Efficacy in Pediatric Psoriasis

Study TypePsoriasis TypeNumber of PatientsEfficacy OutcomeReference
Case seriesSevere (plaque, erythrodermic)9Effective in severe forms, with marked reduction in lesions. karger.com
Multicenter retrospective studyPlaque psoriasis1844.4% achieved PASI-75. termedia.plresearchgate.net
Retrospective studyPustular psoriasis1593.3% showed good response. nih.govtandfonline.com
Literature reviewPustular psoriasis10788.8% achieved clinical effectiveness. nih.govtandfonline.com

Disorders of Keratinization

Darier’s Disease

This compound is recognized as an effective treatment for Darier’s disease, a genetic disorder of keratinization. clinicaltrials.eu A clinical trial involving 13 patients with Darier's disease treated with this compound for 16 weeks demonstrated significant improvement. nih.gov In this study, 3 patients cleared completely, 7 showed marked improvement, and 3 experienced slight improvement. nih.gov The mean extent of the lesions decreased from 29.4% to 7.3% of the total skin area. nih.gov Another case series reported improvement in 4 out of 5 patients. ijdvl.com Research indicates that oral retinoids like this compound can reduce hyperkeratosis and smooth the characteristic papules of the disease in about 90% of patients. clinicaltrials.eu A double-blind study comparing this compound and etretinate in 26 patients found no significant difference in efficacy between the two drugs for treating Darier's disease. ijdvl.com

Table 3: Efficacy of this compound in Darier's Disease

Study DesignNumber of PatientsKey Efficacy FindingsReference
Clinical Trial133 complete clearing, 7 marked improvement, 3 slight improvement. nih.gov
Case Series54 out of 5 patients improved. ijdvl.com
Literature ReviewNot SpecifiedSymptom reduction in 90% of patients. clinicaltrials.eu
Double-Blind Comparative Trial26No significant difference in efficacy compared to etretinate. ijdvl.com
Ichthyoses (e.g., Lamellar, Harlequin, Recessive X-linked)

This compound is a primary therapeutic agent for various forms of ichthyosis, a group of genetic skin disorders characterized by dry, scaling skin. It has been successfully used in treating lamellar ichthyosis, harlequin ichthyosis, and other ichthyosiform syndromes. researchgate.net

For Harlequin Ichthyosis , the most severe form, early treatment with this compound has been associated with improved survival rates. nih.gov One study reported an 83% survival rate in a group of 20 patients treated with this compound. nih.gov Case reports document that this compound accelerates the shedding of the thick, plate-like scales and improves associated features like ectropion (eversion of the eyelids) and eclabium (eversion of the lips). nih.govactasdermo.org

In Lamellar Ichthyosis , infants are often born with a collodion (B3344781) membrane, which this compound helps to shed. Case reports have shown that early initiation of oral this compound can lead to significant improvement in skin symptoms within weeks. researchgate.net

Systemic retinoids, including this compound, are considered a mainstay of therapy for ichthyosis due to their effectiveness in managing hyperkeratosis. researchgate.netresearchgate.net

Table 4: this compound in the Treatment of Ichthyoses

Ichthyosis TypeKey Efficacy FindingsReference
Harlequin IchthyosisAssociated with an 83% survival rate in one study; improves scaling, ectropion, and eclabium. nih.govactasdermo.org
Lamellar IchthyosisSignificant improvement of skin symptoms with early treatment. researchgate.net
General Ichthyosiform ConditionsConsidered a mainstay of therapy for managing hyperkeratosis. researchgate.netresearchgate.net
Pityriasis Rubra Pilaris

Systemic retinoids, particularly this compound, are considered a first-line systemic therapy for Pityriasis Rubra Pilaris (PRP). dovepress.com Clinical response is typically observed within 3 to 6 months of starting therapy. dovepress.com

A retrospective study of 12 patients treated with this compound (some in monotherapy and others in combination) reported that all patients experienced partial or significant improvement. dovepress.com Another retrospective case series of 28 patients identified this compound as the most common therapy used, with an excellent response noted in 19.0% of treatment courses. researchgate.net A separate case series of 13 patients, all of whom received this compound as the first-line systemic agent, resulted in complete clearance in five of the nine patients who did not receive subsequent biologic therapy. nih.gov However, the efficacy can be variable. nih.gov Combining this compound with biologic therapies may enhance response rates, with one systematic review showing a favorable response in 83% of PRP patients on combination therapy compared to 36% on this compound monotherapy. mdedge.com

Table 5: Efficacy of this compound in Pityriasis Rubra Pilaris

Study DesignNumber of PatientsKey Efficacy FindingsReference
Retrospective study12All patients reported partial or significant improvement. dovepress.com
Retrospective case series2819.0% excellent response rate with this compound. researchgate.net
Retrospective case series13Complete clearance in 5 of 9 patients on non-biologic track. nih.gov
Systematic review10536% favorable response with monotherapy; 83% with biologic combination therapy. mdedge.com
Pachyonychia Congenita

This compound is used in the management of Pachyonychia Congenita (PC), a rare genetic disorder characterized by hypertrophic nail dystrophy and painful palmoplantar keratoderma. researchgate.netijdvl.com A retrospective survey of 30 patients with PC who used oral retinoids found that this compound was effective in 58% of the 12 patients who received it. ijdvl.com In the same study, 50% of patients reported thinning of hyperkeratosis. researchgate.netpachyonychia.org However, the effect on nail dystrophy is less pronounced, with 79% of patients experiencing no change in their nails. researchgate.netijdvl.com

The impact on pain, a major symptom of PC, is variable. In one study, 33% of patients reported decreased pain, while 27% experienced increased pain. pachyonychia.orgnih.gov Lower doses of this compound appear to be associated with better effectiveness and patient satisfaction. ijdvl.comnih.gov

Table 6: Research Findings on this compound for Pachyonychia Congenita

Study DesignNumber of Patients (this compound Group)Key Efficacy FindingsReference
Retrospective cross-sectional survey1258% overall effectiveness; 50% reported thinning of hyperkeratosis. researchgate.netijdvl.com
Retrospective cross-sectional survey30 (total retinoid users)33% reported decreased pain, 27% reported increased pain. pachyonychia.orgnih.gov
Retrospective cross-sectional survey30 (total retinoid users)14% observed amelioration of pachyonychia; 79% had no nail change. researchgate.netijdvl.com

Other Inflammatory Dermatoses

This compound has demonstrated notable efficacy in the management of cutaneous lupus erythematosus (CLE), particularly the subacute cutaneous form (SCLE). In an open trial involving 20 patients with CLE, 15 experienced either total clearance or a marked reduction in all lesions. nih.gov Notably, for seven of these patients, this compound proved superior to previous treatments with antimalarials and/or systemic corticosteroids. nih.gov Specifically for SCLE, five out of six patients achieved complete clearing of their lesions, typically within a two to four-week period. nih.gov

Table 1: Efficacy of this compound in Cutaneous Lupus Erythematosus

Study TypeNumber of PatientsKey Efficacy FindingsReference
Open trial2015 patients (75%) achieved total clearance or marked reduction of lesions. 5 of 6 SCLE patients had complete clearing within 2-4 weeks. nih.gov
Randomized, double-blind, multicenter study vs. hydroxychloroquine58 (28 this compound, 30 hydroxychloroquine)46% of this compound-treated patients showed overall improvement. capes.gov.brnih.gov
Randomized controlled trial vs. hydroxychloroquineNot specified48% of patients on this compound showed improvement or clearance. frontiersin.org

This compound is considered a first-line therapy for cutaneous lichen planus (LP). researchgate.net Its efficacy has been substantiated in several studies. A multicenter, double-blind, placebo-controlled trial involving 65 patients with LP demonstrated that after 8 weeks, 64% of patients treated with this compound showed remission or marked improvement, compared to only 13% in the placebo group. researchgate.netnih.gov In the subsequent 8-week open-label phase of the same study, 83% of the patients who had previously received the placebo responded favorably to this compound treatment. researchgate.netnih.gov

A meta-analysis that included six studies with a total of 86 patients suffering from oral LP treated with etretinate (a precursor to this compound) found a significant improvement with the retinoid over placebo. ijdvl.com Case reports have also highlighted this compound's effectiveness in specific, challenging variants of the disease. For instance, a case of exuberant hypertrophic lichen planus on the palms and soles showed an excellent response after nine months of therapy. ijdvl.com Another case of disseminated hypertrophic LP reported approximately 90% improvement in most lesions after two months of treatment, with no recurrence up to six months after stopping the medication. researchgate.net Due to its modulatory effect on keratinization, this compound may be particularly preferred for the hyperkeratotic variant of LP. ijdvl.com

A recent randomized clinical trial compared the efficacy of oral this compound combined with topical triamcinolone (B434) acetonide (TAC) against TAC monotherapy in patients with symptomatic oral lichen planus. nih.gov The study concluded that the combination therapy was more effective than TAC alone. nih.gov Another comparative study found that both methotrexate and this compound were beneficial and safe for generalized lichen planus, with each showing marked improvement in 33.3% of patients. jpad.com.pk

Table 2: Efficacy of this compound in Lichen Planus

Study TypeNumber of PatientsKey Efficacy FindingsReference
Double-blind, placebo-controlled trial6564% of this compound group showed remission/marked improvement vs. 13% in placebo group after 8 weeks. researchgate.netnih.gov
Case Report (Disseminated Hypertrophic LP)1~90% improvement after 2 months; no recurrence at 6 months post-treatment. researchgate.net
Randomized Clinical Trial (Symptomatic Oral LP)64Combination of oral this compound and topical TAC was more effective than TAC monotherapy. nih.gov
Comparative Study vs. Methotrexate (Generalized LP)Not specifiedBoth treatments showed marked improvement in 33.3% of patients. jpad.com.pk

This compound has emerged as a promising therapeutic option for hidradenitis suppurativa (HS), particularly in severe and recalcitrant cases. mdpi.comnih.gov A retrospective study of 12 patients with severe HS treated with this compound for 9-12 months found that all patients achieved remission and experienced a significant reduction in pain. nih.gov Long-lasting improvement was observed in nine of these patients, with no recurrence of lesions for periods ranging from 6 months to over 4 years. nih.gov

Another prospective study involving 17 patients with long-standing and recalcitrant HS reported that 47% of subjects met the criteria for a response, defined as a 50% or greater reduction in the HS Severity Index. nih.govoup.com A significant clinical improvement was noted after just one month of therapy. nih.govoup.com

A retrospective cohort study with 62 patients with moderate to severe HS found a significant decrease in the International HS Severity Scoring System (IHS4) score over time with this compound treatment. karger.comresearchgate.net This study also identified potential predictors for a better response, including a higher baseline IHS4 score, a family history of HS, and a follicular phenotype. karger.comresearchgate.net It is suggested that this compound may be particularly effective for HS accompanied by nodulocystic acne. mdpi.com The European guidelines suggest that this compound can be initiated in the early stages of HS and may also be used in chronic stages with sinus tracts and scarring. mdpi.com

Table 3: Efficacy of this compound in Hidradenitis Suppurativa

Study TypeNumber of PatientsKey Efficacy FindingsReference
Retrospective study12All patients achieved remission and significant pain reduction. 9 patients had long-lasting improvement. nih.gov
Prospective series1747% of patients achieved ≥50% reduction in HS Severity Index. nih.govoup.com
Retrospective cohort study62Significant decrease in IHS4 score over time. karger.comresearchgate.net

The use of oral retinoids, including this compound, has been reported in severe cases of Grover's disease, also known as transient acantholytic dermatosis. wcd2019milan-dl.org Evidence for its efficacy is primarily based on small-scale studies and case reports. wcd2019milan-dl.org

One case report detailed a 71-year-old male with severe Grover's disease who, after no response to two months of this compound monotherapy, showed resolution of lesions and itching after 28 weeks of combination therapy with this compound, narrow-band UVB, and bilastine. wcd2019milan-dl.org Another case involved a 78-year-old man who experienced significant clinical improvement and resolution of pruritus with this compound treatment. termedia.pl However, a relapse was observed when attempting to discontinue the medication. termedia.pl

A notable case of a 56-year-old woman with recalcitrant, persistent, and generalized Grover's disease reported complete remission after 6 weeks of treatment with oral this compound. escholarship.orgresearchgate.net The patient remained free of recurrence at a 26-month follow-up, marking a significant outcome for this persistent form of the disease. escholarship.orgresearchgate.net In another instance, a patient with a five-month history of highly pruritic papules achieved complete remission within three weeks of combined treatment with low-dose this compound and topical calcipotriol ointment, with no recurrence. nih.gov Conversely, one case report noted that a patient failed treatment with oral this compound before finding relief with other modalities. dermsquared.com

Table 4: Efficacy of this compound in Grover’s Disease

Study TypeNumber of PatientsKey Efficacy FindingsReference
Case Report1Complete remission of persistent, generalized Grover's disease after 6 weeks of this compound monotherapy; no recurrence at 26 months. escholarship.orgresearchgate.net
Case Report1Complete remission within 3 weeks with combined this compound and topical calcipotriol. nih.gov
Case Report1Resolution of lesions and pruritus after 28 weeks of combination therapy (this compound, nb-UVB, bilastine). wcd2019milan-dl.org
Case Report1Significant clinical improvement, but relapse upon attempted discontinuation. termedia.pl

Oral retinoids, including this compound, have shown success in treating multiple and recalcitrant viral warts. nih.govekb.eg this compound is considered a viable therapeutic option for warts that are persistent and difficult to treat. ekb.eg

A pilot study evaluating this compound in patients with multiple recalcitrant common warts found it to be a statistically significant therapy compared to a placebo. semanticscholar.org In this study, total clearance of lesions was observed in 70% of patients receiving a higher dose and 80% of patients on a lower dose, with no clearance in the placebo group. semanticscholar.org Another study involving 21 patients with multiple recalcitrant warts reported a complete response in 19% of patients, a partial response in 57.2%, and no response in 23.8%. ekb.egajol.info

In a study of 14 patients with extensive or recalcitrant cutaneous warts, two months of this compound monotherapy resulted in a complete response in 42.9% of patients, an excellent response in 28.6%, and a good response in the remaining 28.6%. ekb.eg No recurrences were noted during a six-month follow-up period. ekb.eg A case report also described the successful treatment of a 19-year-old man with multiple recalcitrant warts using a combination of oral this compound and diphenylcyclopropenone (B372975) (DPCP) immunotherapy, where considerable regression of the warts was observed after 3 months of the combined regimen. nih.gov

Table 5: Efficacy of this compound in Multiple Warts

Study TypeNumber of PatientsKey Efficacy FindingsReference
Pilot Study40 (plus 20 placebo)Total clearance in 70-80% of this compound-treated patients vs. 0% in placebo group. semanticscholar.org
Monotherapy Study1442.9% complete response, 28.6% excellent response, 28.6% good response after 2 months. ekb.eg
Pilot Study2119% complete response, 57.2% partial response. ekb.egajol.info
Case Report (Combination Therapy)1Considerable regression of warts after 3 months of this compound combined with DPCP immunotherapy. nih.gov
Grover’s Disease

Chemoprevention and Malignancy Research

This compound is among the most studied retinoids for the chemoprevention of non-melanoma skin cancers (NMSC), particularly in high-risk populations such as renal transplant recipients. sci-hub.st The strategy aims to control and manage NMSCs, which can be multiple and aggressive in these patients. sci-hub.st

A prospective, open randomized crossover trial was conducted to assess the efficacy of this compound for the chemoprevention of squamous cell carcinomas (SCC) and basal cell carcinomas (BCC) in renal allograft recipients. sci-hub.st The study found that the number of SCCs observed in patients while on this compound was significantly lower than during the drug-free period. sci-hub.st A similar, though not statistically significant, trend was noted for BCCs. sci-hub.st Another study involving renal transplant recipients found that during a six-month treatment period, only 11% of patients in the this compound group developed new SCCs, compared to 47% in the placebo group. skintherapyletter.com

An analysis of multiple studies found that this compound led to a 73% reduction in BCCs and a 54% reduction in SCCs, supporting its efficacy for chemoprevention of both types of keratinocyte carcinomas. nih.gov However, it is noted that a relapse in keratotic skin lesions and skin cancers can occur upon discontinuation of the therapy, suggesting that chemoprevention may need to be a lifelong commitment for high-risk individuals. skintherapyletter.com The use of this compound for preventing skin cancer in patients at high risk for BCC or SCC is the subject of ongoing clinical trials. clinicaltrials.gov

Table 6: Efficacy of this compound in Chemoprevention of Non-Melanoma Skin Cancer

Study TypePatient PopulationKey Efficacy FindingsReference
Randomized crossover trialRenal allograft recipientsSignificantly lower number of new SCCs while on this compound. sci-hub.st
Double-blind, placebo-controlled studyRenal transplant recipients11% of this compound group developed new SCCs vs. 47% in placebo group over 6 months. skintherapyletter.com
Meta-analysisHigh-risk patients73% reduction in BCCs and 54% reduction in SCCs. nih.gov

Non-Melanoma Skin Cancers (NMSC)

This compound has been investigated as a chemopreventive agent for non-melanoma skin cancers (NMSC), which primarily include basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). Research has particularly focused on high-risk populations, such as solid-organ transplant recipients (SOTRs), who have a significantly increased incidence of these cancers.

Systemic retinoids are considered effective for the secondary prevention of keratinocyte carcinomas in SOTRs. karger.com In renal transplant recipients (RTRs), a high-risk group, this compound has demonstrated notable efficacy in reducing the occurrence of new NMSC lesions. sci-hub.stnih.govoaepublish.com A prospective, open-label, randomized crossover trial involving 23 renal allograft recipients found that the number of SCCs observed in patients during the treatment period was significantly lower compared to the drug-free period. sci-hub.stnih.govoaepublish.com A similar, though not statistically significant, trend was noted for BCCs. sci-hub.stnih.gov Another study involving 34 SOTRs in a retrospective case-crossover design showed a significant reduction in the mean number of new keratinocyte carcinomas during treatment compared to a pretreatment period (1.7 vs. 3.6). karger.com This reduction was observed for both SCC and BCC. karger.com

Research has also explored this compound's potential in patients with chronic hematopoietic disorders, where findings from three independent databases suggested an association with a decreased incidence of NMSCs, particularly cutaneous squamous cell carcinoma. researchgate.netoup.com

Table 1: Summary of this compound Efficacy in NMSC Chemoprevention Studies

Cutaneous T-Cell Lymphoma (CTCL)

This compound has been evaluated for its effectiveness in treating Cutaneous T-Cell Lymphoma (CTCL), particularly the most common subtype, mycosis fungoides (MF). researchgate.netnih.gov It is considered a potentially effective option for early-stage CTCL, with response rates comparable to other oral agents approved for the disease. ijdvl.comnih.gov

In a prospective randomized multicenter clinical trial, the combination of Interferon-α-2a plus this compound was compared to Interferon-α-2a plus PUVA (photochemotherapy) for patients with stage I and II CTCL. ashpublications.org The Interferon-α-2a plus PUVA combination was found to be significantly superior, achieving 70% complete remissions, compared to 38.1% complete remissions in the Interferon-α-2a plus this compound group. ashpublications.org

Table 2: Summary of this compound Efficacy in Cutaneous T-Cell Lymphoma (CTCL) Studies

Adverse Event Profiles and Risk Mitigation Strategies in Research

Teratogenicity Research

Acitretin (B1665447) is a potent human teratogen, and its use in research involving women of childbearing potential is governed by strict protocols to prevent pregnancy and fetal exposure. The teratogenic effects are a class effect of retinoids, which are crucial for embryonic development, and their exogenous administration can severely disrupt these normal processes.

Retinoids, including this compound, exert their effects by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov These receptors are transcription factors that regulate the expression of specific genes involved in cell proliferation, differentiation, and morphogenesis during embryonic development. nih.govnih.gov The teratogenic mechanism of this compound stems from its ability to interfere with these highly regulated genetic pathways.

The compound and its metabolites can disrupt the normal function of neural crest cells, which are critical for the development of the craniofacial structures, heart, thymus, and central nervous system. ijdvl.com This interference leads to what is known as retinoid embryopathy, a characteristic pattern of birth defects. bioline.org.br The precise molecular signaling cascades affected are complex, but the outcome is a failure of proper tissue and organ formation. actasdermo.org

Exposure to this compound during the first trimester of pregnancy carries a significant risk of inducing major fetal abnormalities. kaya.innih.gov Research and case reports have documented a consistent pattern of malformations, often referred to as fetal this compound/etretinate (B1671770) syndrome or retinoid embryopathy. kaya.in These defects can be severe and affect multiple organ systems.

The spectrum of associated malformations includes:

Central Nervous System: Meningomyelocele, meningoencephalocele, hydrocephalus, and microcephaly. bioline.org.brcabidigitallibrary.org

Craniofacial: Facial dysmorphia, high palate, cleft palate, micrognathia (small jaw), low-set ears, microtia/anotia (small or absent outer ears), and anophthalmia (absence of eyes). bioline.org.brkaya.in

Cardiovascular: Complex heart malformations such as conotruncal heart defects and aortic arch abnormalities. kaya.incabidigitallibrary.org

Skeletal: Limb reduction defects, absence of terminal phalanges, syndactyly (fused digits), multiple synostoses (fusion of bones), and malformations of the hip, ankle, and forearm. bioline.org.brdroracle.ai

Other: Thymic abnormalities. nih.govkaya.in

The risk of these malformations is not believed to be related to the dose or duration of treatment; any exposure during early pregnancy is considered a significant risk. bioline.org.br

Due to the high and well-documented teratogenic risk, research protocols and clinical guidelines impose exceptionally stringent measures for female participants of childbearing potential. These are designed to eliminate the possibility of fetal exposure.

A cornerstone of these protocols is the mandatory use of effective contraception. Research participants are typically required to use two simultaneous and complementary forms of effective contraception. nih.govdroracle.ai This requirement begins at least one month before initiating this compound therapy, continues throughout the entire treatment period, and extends for a significant duration after treatment cessation. nih.gov Microdosed progestin-only "minipill" preparations are not considered an effective method of contraception in this context. cabidigitallibrary.org

A critical component of risk mitigation is the extended post-therapy waiting period before attempting conception. This period is necessary because this compound can be converted into Etretinate, especially with concurrent alcohol consumption. nih.govdroracle.ai Etretinate is highly lipophilic, stores in adipose tissue, and has a much longer elimination half-life (approximately 120 days) compared to this compound (around 49 hours). ijdvl.com This conversion significantly prolongs the teratogenic risk.

Therefore, research protocols and regulatory bodies mandate a post-treatment waiting period of at least three years after discontinuing this compound before a female patient can safely become pregnant. cabidigitallibrary.orgdroracle.ainih.gov During this three-year period, consistent pregnancy testing and counseling on contraception are often continued. Furthermore, female patients are strictly advised to avoid consuming alcohol during treatment and for two months after stopping the drug to prevent the formation of the long-lasting Etretinate. nih.gov

PhaseContraception RequirementPregnancy TestingAlcohol Abstinence
Pre-Treatment Two effective forms for at least 1 month priorTwo negative tests before startingAdvised
During Treatment Two effective forms continuouslyMonthlyRequired
Post-Treatment Two effective forms for 3 yearsAt regular intervals for 3 yearsRequired for 2 months post-treatment

Associated Fetal Malformations

Hepatic System Considerations

Research into this compound has identified the hepatic system as a key area for monitoring due to the potential for liver enzyme elevations and, in rare cases, significant hepatotoxicity.

Transient and reversible elevations in serum liver enzymes, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), are a recognized effect of this compound therapy. nih.gov Studies indicate that up to one-third of patients receiving this compound may experience some elevation in liver function tests. droracle.ai These changes are usually dose-dependent and often resolve with a reduction in dose or discontinuation of the therapy.

While mild, transient elevations are relatively common, clinically significant hepatotoxicity is rare. nih.gov Research data from 1,877 patients on this compound showed that overt chemical hepatitis occurred in only 0.26% of cases. kaya.innih.gov More severe liver injury, including cholestatic hepatitis and, in very rare instances, fatal fulminant hepatitis, has been reported but is uncommon, estimated to occur in 0.1% to 0.5% of patients. droracle.ai

A prospective, 2-year multicenter study involving 128 patients treated with this compound evaluated liver safety through pre- and post-treatment biopsies. The results are summarized below.

Liver Biopsy Outcome (Post-Treatment vs. Pre-Treatment)Percentage of Patients
No Change59%
Improvement24%
Worsening17%

Data from a 2-year prospective study (n=83) of patients on this compound therapy.

The study concluded that most changes were mild and there was no correlation between liver function test abnormalities and the changes observed in the liver biopsies, suggesting that severe, irreversible hepatotoxicity is not a common outcome of long-term therapy in the absence of other risk factors.

Research has identified several co-factors that can exacerbate the risk and severity of this compound-associated hepatotoxicity. cabidigitallibrary.org Patients with these risk factors require more frequent and careful monitoring of liver function during therapy.

Alcohol: Concurrent alcohol consumption is considered a major factor that can worsen hepatotoxicity. Alcohol directly influences the metabolism of retinoids and can increase the risk of liver injury. Furthermore, it facilitates the conversion of this compound to the more problematic Etretinate, which has its own potential for adverse effects. nih.gov

Obesity and Diabetes: Patients with obesity and diabetes mellitus are at a higher risk for hepatic complications. bioline.org.brkaya.in These conditions are often associated with underlying non-alcoholic fatty liver disease (NAFLD), which may make the liver more susceptible to drug-induced injury.

Concomitant Hepatotoxic Medications: The use of other medications known to have potential for liver toxicity, such as methotrexate (B535133), can increase the risk of hepatic adverse events when used with this compound. nih.govnih.gov

Therefore, research protocols often recommend more frequent liver function monitoring for individuals with these pre-existing conditions or lifestyle factors. kaya.in

Factors Exacerbating Hepatotoxicity (e.g., Alcohol, Obesity, Diabetes)

Lipid Metabolism Perturbations

This compound, like other retinoids, can cause notable changes in lipid metabolism, frequently leading to hypertriglyceridemia and hypercholesterolemia. karger.com These effects are among the most common laboratory abnormalities observed during treatment. droracle.ai

In clinical trials with this compound at doses from 10 to 75 mg/day, increased triglyceride levels were seen in 66% of 525 patients, while total cholesterol increased in 33% of these patients. ijdvl.com Furthermore, a decrease in high-density lipoprotein (HDL) levels was observed in about 40% of patients. ijdvl.com Hypertriglyceridemia is reported to occur in 25% to 50% of patients, and hypercholesterolemia in 10% to 30%. mdpi.com The risk of these lipid abnormalities is heightened in patients with pre-existing risk factors such as diabetes, obesity, alcohol consumption, or a family history of hyperlipidemia. mdpi.comjournalagent.com

The mechanisms underlying these lipid changes are thought to be multifactorial, involving both increased synthesis and decreased clearance of lipids. karger.com Research suggests that retinoid-induced hyperlipidemia may result from a reduced uptake and breakdown of very-low-density lipoproteins (VLDL) by liver parenchymal cells. karger.com While the lipid alterations are generally reversible after stopping the therapy, they are a significant consideration, especially in long-term treatment scenarios. karger.com

A study on 60 psoriasis patients found that this compound significantly increased triglyceride levels compared to topical treatments, although the levels generally remained within the normal upper limits. mdpi.com Another study observed a significant increase in total serum cholesterol after this compound treatment. mdpi.com

Table 1: Incidence of Lipid Abnormalities in this compound Clinical Trials

Lipid AbnormalityIncidence in Patients
Increased Triglycerides66%
Increased Total Cholesterol33%
Decreased HDL Cholesterol~40%

Data based on 525 patients receiving this compound 10-75 mg/day. ijdvl.com

The impact of this compound-induced dyslipidemia on cardiovascular risk, particularly in long-term studies, is a critical area of investigation. While this compound is known to elevate serum lipids, including triglycerides and cholesterol, the direct translation to an increased risk of major adverse cardiovascular events (MACE) has not been definitively established. consensus.appnih.govresearchgate.net

Long-term treatment with this compound raises concerns because a sustained moderate increase in triglyceride levels and the LDL/HDL cholesterol ratio is a known promoter of atherosclerosis. karger.com However, some studies have reported conflicting data. A retrospective chart review of patients on long-term, low-dose this compound found minimal changes in coronary heart disease risk indicators. tandfonline.comnih.gov Similarly, other analyses have suggested that while lipid levels are raised, an increased cardiovascular risk has not been proven. journalagent.comconsensus.app

In contrast, some research acknowledges an increased risk of hypertension and dyslipidemia with this compound treatment. mdpi.com Despite these lipid alterations, large meta-analyses of randomized controlled trials have not found an increased risk of MACE. consensus.app It has been suggested that systemic anti-inflammatory therapies for conditions like psoriasis may have complex effects on cardiovascular outcomes. nih.gov

In a research setting, the management of this compound-induced dyslipidemia involves a combination of monitoring, lifestyle modifications, and pharmacological intervention. ijdvl.com Before initiating treatment, and about one month into therapy, triglyceride and cholesterol levels should be checked, as changes are most apparent within 2-4 weeks. karger.com If no significant increase is noted, monitoring every 3-6 months is generally sufficient. karger.com

If lipid levels are elevated, several strategies can be employed. A reduction in the this compound dose may be beneficial. ijdvl.comkarger.com Dietary changes are also a primary intervention. ijdvl.com For patients with persistently high lipid levels despite these measures, lipid-lowering medications may be considered. researchgate.net Referral to a lipid specialist is recommended if triglyceride levels exceed 5 mmol/L. researchgate.net

One double-blind, cross-over study evaluated the efficacy of the lipid-lowering drug gemfibrozil (B1671426) in patients with this compound-induced hyperlipidemia. nih.gov The study included 22 patients, 14 of whom developed hyperlipidemia after 8 weeks of this compound and dietary advice. nih.gov In these patients, gemfibrozil treatment for 8 weeks significantly reduced serum triglyceride levels compared to placebo (p < 0.01). nih.gov Total cholesterol also showed a slight decrease (p < 0.05), but the LDL/HDL ratio did not change significantly. nih.gov The study concluded that gemfibrozil can be a useful intervention for patients with retinoid-induced hyperlipidemia that does not respond to dose reduction or diet. nih.gov

Impact on Cardiovascular Risk Indicators in Long-Term Studies

Skeletal and Connective Tissue Effects

Long-term treatment with oral retinoids, including this compound, has been associated with skeletal side effects, most notably hyperostosis, which is an excessive growth of bone. tandfonline.com A specific form of this is Diffuse Idiopathic Skeletal Hyperostosis (DISH), a condition characterized by the calcification and ossification of ligaments and tendons, primarily affecting the spine. droracle.ainih.govdynamed.com

The evidence linking this compound specifically to DISH-like changes is not as robust as for older retinoids like etretinate, from which much of the data has been extrapolated. oup.com However, the possibility of this association remains a consideration for long-term therapy. droracle.ai DISH is characterized radiographically by flowing ossifications along the front of the spine, spanning at least four vertebral bodies. droracle.ai

Clinical observations from trials and case series regarding this compound's skeletal effects have been mixed. oup.com A retrospective study of patients on long-term, low-dose this compound for psoriasis found no X-ray confirmed cases of DISH syndrome. tandfonline.comnih.gov However, case reports do exist. For instance, a 77-year-old man treated with this compound for three years developed extensive ossification along the anterior longitudinal ligament, consistent with DISH, which was not present on radiographs taken before treatment. nih.gov

Due to the unclear association and potential harm from radiation exposure, routine radiological screening for DISH in patients on this compound is not recommended by some guidelines, unless the patient presents with atypical musculoskeletal pain. droracle.aioup.com

Calcium Deposits Around Bones

Long-term systemic retinoid therapy has been associated with skeletal side effects, including the formation of calcium deposits outside the bone. researchgate.net Reports have described extraosseous calcification, calcification of ligaments, and Diffuse Idiopathic Skeletal Hyperostosis (DISH) syndrome in patients on chronic, high-dose therapy with retinoids like etretinate and this compound. nih.govresearchgate.net DISH syndrome was notably reported in patients receiving high-dose isotretinoin (B22099) for ichthyosis. medicaljournals.se

Studies examining the effects of etretinate and this compound on bone suggest that these retinoids may worsen pre-existing skeletal overgrowth rather than causing de novo changes. bioline.org.brijdvl.com In one study, 32 of 38 patients who had received etretinate showed radiographic evidence of extraspinal tendon and ligament calcification. medicaljournals.se A case report detailed a patient who developed a severe and tender Achilles tendon ossification a few months after starting this compound; the pain regressed after stopping the drug, but the ossification was irreversible. researchgate.net

Conversely, another study prospectively evaluated patients treated with this compound for two years and found that in two of eleven patients with calcifications, the deposits were judged as most likely drug-induced. medicaljournals.se One notable case within this study was a 66-year-old woman who developed periosteal bone growth that completely resolved 10 months after discontinuing this compound, indicating that such changes can be reversible. medicaljournals.se

Neurological Considerations

Pseudotumor Cerebri (Benign Intracranial Hypertension)

A rare but serious neurological adverse event associated with oral retinoid use, including this compound, is pseudotumor cerebri (PTC), also known as benign intracranial hypertension. bioline.org.brnih.govrxlist.combioline.org.br This condition is characterized by increased pressure around the brain in the absence of a tumor or other intracranial lesion. nih.govskinhealthinfo.org.uk The prevailing hypothesis suggests that PTC results from impaired cerebrospinal fluid (CSF) outflow at the arachnoid granulations. nih.gov

The risk of developing pseudotumor cerebri is significantly increased with the concurrent administration of this compound and tetracyclines (such as tetracycline (B611298), minocycline, and doxycycline); therefore, their combined use is contraindicated. bioline.org.brbioline.org.brmedscape.com While many reported cases of retinoid-induced PTC involve this interaction, there have been documented instances where PTC occurred in patients receiving this compound or isotretinoin alone. bioline.org.brnih.govbioline.org.brgulfdermajournal.net One case report described a 12-year-old boy being treated for pustular psoriasis who developed PTC after one and a half months of this compound therapy without concurrent tetracycline use. nih.gov

Associated Symptoms (Headache, Visual Disturbances, Nausea, Vomiting)

The clinical presentation of pseudotumor cerebri includes a constellation of symptoms resulting from increased intracranial pressure. nih.gov Early signs and symptoms that should prompt immediate medical evaluation include headache, nausea, and vomiting. nih.govrxlist.comskinhealthinfo.org.uk Visual disturbances are also a key feature and can manifest as blurred vision, diplopia (double vision), and papilledema (swelling of the optic disc), which can be detected during an ophthalmological examination. bioline.org.brnih.govrxlist.combioline.org.br If treatment is delayed, PTC can lead to significant morbidity, including potential vision loss. nih.gov If a patient on this compound develops these symptoms, the therapy should be stopped immediately, and the patient should be referred for neurological and ophthalmological evaluation. bioline.org.brrxlist.combioline.org.br

Other Systemic Adverse Events

This compound therapy is associated with a range of other systemic adverse events, many of which resemble hypervitaminosis A syndrome. nih.gov These effects are often dose-dependent. actasdermo.orgskintherapyletter.com

Hepatotoxicity : Use of this compound can lead to transient and reversible elevations in liver enzymes. bioline.org.brbioline.org.br While severe hepatotoxic reactions are rare and idiosyncratic, overt chemical hepatitis was observed in 0.26% of 1,877 patients in one data review. bioline.org.brbioline.org.br Co-administration with methotrexate can increase the risk of hepatic adverse effects. nih.gov

Hyperlipidemia : Changes in serum lipid profiles are common. ijdvl.com In clinical trials, increased triglyceride levels occurred in 66% of patients, and elevated total cholesterol was seen in 33%. bioline.org.brijdvl.com Additionally, HDL (high-density lipoprotein) levels decreased in about 40% of patients. bioline.org.brijdvl.com These lipid abnormalities are typically manageable and normalize in most patients after treatment discontinuation. bioline.org.brijdvl.com

Musculoskeletal Effects : Patients may experience joint pain, muscle pain or stiffness, and aching muscles, particularly after exercise. skinhealthinfo.org.ukdrugs.com

Psychiatric Effects : There have been reports of mood changes, depression, aggressive feelings, and thoughts of self-harm in patients taking retinoids. rxlist.comnih.gov However, a clear causal relationship with this compound has not been established, as other factors may contribute. nih.gov

Capillary Leak Syndrome : A rare but serious condition, also known as retinoic acid syndrome, has been reported. rxlist.comdrugs.com Symptoms can include fever, swelling of hands and feet, and lightheadedness. drugs.com

Gastrointestinal Upset : Nausea and abdominal pain have been reported as potential side effects. skinhealthinfo.org.uk

Table 2: Overview of Systemic Adverse Events Associated with this compound

System/CategoryAdverse EventDescriptionCitations
Hepatic HepatotoxicityTransient, reversible elevations in liver enzymes; rare cases of severe chemical hepatitis. bioline.org.brbioline.org.br
Metabolic HyperlipidemiaIncreased triglycerides and total cholesterol; decreased HDL cholesterol. bioline.org.brijdvl.com
Musculoskeletal Arthralgia, MyalgiaJoint and muscle pain or stiffness, especially after exercise. skinhealthinfo.org.ukdrugs.com
Psychiatric Mood ChangesDepression, aggression, and thoughts of self-harm have been reported. rxlist.comnih.gov
Cardiovascular Capillary Leak SyndromeRare but serious syndrome with symptoms like fever and swelling. rxlist.comdrugs.com
Gastrointestinal GI UpsetNausea and abdominal pain. skinhealthinfo.org.uk

Drug Interactions in a Research Context

Interactions Affecting Acitretin (B1665447) Metabolism or Efficacy

Certain substances can alter the metabolic pathways of this compound or interfere with its therapeutic effects. Key interactions in this category involve ethanol (B145695) and oral contraceptives.

Ethanol (Increased Etretinate (B1671770) Formation and Teratogenicity)

The concurrent ingestion of ethanol and this compound is a significant concern due to the formation of etretinate. medsafe.govt.nzfda.gov Etretinate is a highly teratogenic retinoid with a much longer elimination half-life than this compound, approximately 120 days compared to about 50 hours for this compound. actasdermo.orgnih.gov This extended half-life is attributed to the storage of etretinate in adipose tissue. nih.govfda.gov

The formation of etretinate from this compound in the presence of alcohol has been demonstrated in clinical studies. medsafe.govt.nzmedicines.org.au In a crossover study involving 10 healthy subjects, the concurrent intake of a single 100 mg oral dose of this compound with ethanol resulted in the formation of etretinate in all participants. fda.govfda.gov The mean peak plasma concentration of etretinate was 59 ng/mL. fda.govmedicines.org.au The mechanism of this transesterification process has not been fully elucidated, and it is unclear if other substances could also trigger this conversion. medsafe.govt.nzmedicines.org.au

The formation of this long-lasting, highly teratogenic compound significantly extends the period of risk for birth defects. fda.govdrugs.com Therefore, women of childbearing potential must avoid alcohol in any form, including in drinks, food, and medicines, during treatment with this compound and for two months after discontinuing the medication. medsafe.govt.nzdrugs.com

Table 1: Pharmacokinetic Parameters of this compound and Etretinate

Compound Elimination Half-Life Key Characteristics
This compound ~50 hours actasdermo.org Primary active metabolite.

Oral Contraceptives (Potential Decreased Efficacy)

The potential interaction between this compound and oral contraceptives is a critical consideration. While studies have not established a pharmacokinetic interaction between this compound and combined estrogen-progestogen oral contraceptives, there is evidence that this compound can interfere with the contraceptive effect of progestin-only "minipills". medsafe.govt.nzfda.govmedicinenet.comnih.gov The mechanism behind this interaction has not been fully described. drugs.com

Due to the high teratogenic risk of this compound, reliable contraception is mandatory for female patients of childbearing potential. The potential for decreased efficacy of progestin-only pills makes them an unsuitable method of contraception during this compound therapy. medicines.org.audrugs.commedicines.org.uk It is not known whether other progestin-only contraceptives, such as implants or injectables, provide adequate contraception during treatment with this compound. nih.govnih.gov

Cimetidine, Digoxin, Phenprocoumon (B610086), Glyburide (No Significant Interaction)

Research studies have investigated the potential for pharmacokinetic interactions between this compound and several other commonly used drugs. In studies involving healthy volunteers, the co-administration of this compound with cimetidine, digoxin, or phenprocoumon did not result in any significant alterations in the pharmacokinetics of either drug. medsafe.govt.nzmedicines.org.aumedsinfo.com.auabbvie.ca Similarly, no pharmacokinetic interaction has been observed between this compound and glyburide. fda.govmedicinenet.com Furthermore, investigations into the effect of this compound on the protein binding of coumarin-type anticoagulants, such as warfarin, have revealed no interaction. medicinenet.com

Interactions Leading to Increased Toxicity

The concurrent use of this compound with certain other medications can potentiate the risk of adverse effects, particularly hepatotoxicity and increased intracranial pressure.

Methotrexate (B535133) (Increased Hepatotoxicity)

The combination of this compound and methotrexate is generally contraindicated due to an increased risk of hepatotoxicity. medsafe.govt.nzmedicinenet.comnih.gov An elevated risk of hepatitis has been reported with the combined use of methotrexate and etretinate, the parent compound of this compound. medsafe.govt.nznih.gov Consequently, this concern extends to the combination of methotrexate and this compound. nih.govmedscape.com

Both this compound and methotrexate are known to have potential hepatotoxic effects independently. oup.com The concern is that their concurrent use could have a synergistic or additive effect, increasing the likelihood of liver damage. oup.comresearchgate.net However, some clinical observations have suggested that in certain cases, the combination has been used and well-tolerated without significant hepatotoxicity. researchgate.netnih.gov One study even proposed that the combination therapy might lead to less liver fibrosis compared to methotrexate alone. researchgate.netnih.gov Despite these findings, the prevailing recommendation is to avoid this combination due to the potential for severe liver-related adverse events. nih.gov

Tetracyclines (Increased Intracranial Pressure/Pseudotumor Cerebri)

The concurrent administration of this compound and tetracyclines is contraindicated because both drug classes can cause an increase in intracranial pressure, a condition also known as pseudotumor cerebri or benign intracranial hypertension. medsafe.govt.nzactasdermo.orgmedicines.org.auukclinicalpharmacy.org The combined use significantly elevates the risk of developing this adverse effect. drugbank.combioline.org.br

Symptoms of pseudotumor cerebri include headache, nausea, vomiting, and visual disturbances. actasdermo.orgmedscape.com Cases of this condition have been reported with the concurrent use of systemic retinoids and tetracyclines. medscape.combioline.org.br Therefore, the combination of this compound with tetracycline (B611298) antibiotics, such as doxycycline (B596269) and minocycline, should be avoided. wellrx.comdermnetnz.org

Table 2: Summary of this compound Drug Interactions

Interacting Drug/Substance Effect on this compound/Efficacy Resulting Toxicity
Ethanol Forms highly teratogenic etretinate with a long half-life. medsafe.govt.nzactasdermo.org Increased and prolonged teratogenic risk. fda.govdrugs.com
Oral Contraceptives (Progestin-only) Potential for decreased contraceptive efficacy. medsafe.govt.nzfda.govmedicinenet.com
Cimetidine, Digoxin, Phenprocoumon, Glyburide No significant pharmacokinetic interaction. medsafe.govt.nzfda.govmedicines.org.aumedsinfo.com.au
Methotrexate Increased risk of hepatotoxicity. medsafe.govt.nzmedicinenet.comnih.gov

| Tetracyclines | | Increased risk of intracranial pressure/pseudotumor cerebri. medsafe.govt.nzactasdermo.orgmedicines.org.auukclinicalpharmacy.org |

Vitamin A (Potential for Hypervitaminosis A Symptoms)

The concurrent administration of this compound with Vitamin A or other retinoids is contraindicated. abbvie.camedsafe.govt.nz This combination can lead to additive toxic effects and a condition known as hypervitaminosis A. drugs.comdrugs.com The symptoms of hypervitaminosis A are similar to the side effects of retinoids and can include dry skin, cheilitis, hair loss, and more seriously, increased intracranial pressure and hepatotoxicity. ijdvl.comdrugs.com Researchers advise that patients on this compound therapy should avoid vitamin A supplements and be mindful of vitamin A in fortified foods. drugs.com

Cyclosporine (Increased Hypertriglyceridemia Risk)

Both this compound and cyclosporine can independently cause hypertriglyceridemia. nih.govresearchgate.netkarger.com When used concurrently, there is an increased risk of this effect. nih.govjddonline.com Studies have shown that total cholesterol and triglyceride levels can increase after treatment with either this compound or cyclosporine. nih.gov Therefore, in a research or clinical context where this combination is considered, careful monitoring of lipid profiles is warranted. jddonline.com While some studies suggest the combination may not offer additional benefits for psoriasis, it is being explored in other contexts, such as for patients with multiple squamous cell carcinomas. jddonline.com

Other Hepatotoxic Drugs (Increased Risk of Liver Damage)

This compound is metabolized in the liver, and its use with other hepatotoxic drugs can increase the risk of liver damage. actasdermo.org A notable interaction is with methotrexate. The combined use of methotrexate and etretinate was reported to increase the risk of hepatitis, and consequently, the combination of methotrexate and this compound is also contraindicated. abbvie.camedscape.com The concurrent use of this compound with other drugs known to be hepatotoxic should be avoided where possible, or liver function should be monitored closely in such scenarios. ijdvl.comactasdermo.org This includes drugs like paracetamol, especially with continued use. ukclinicalpharmacy.org

Advanced Research Methodologies and Approaches

Pharmacogenomic Studies

Pharmacogenomic research in the context of acitretin (B1665447) therapy aims to identify genetic variations that can predict a patient's response to the treatment. This approach holds the promise of personalizing medicine, allowing for the selection of patients who are most likely to benefit from this compound and avoiding ineffective treatment in others.

Genetic polymorphisms, which are variations in the DNA sequence, can influence a drug's pharmacokinetics and pharmacodynamics. In the case of this compound, research has focused on polymorphisms in genes related to drug transport, angiogenesis, lipid metabolism, and immune regulation to predict therapeutic outcomes in psoriasis patients.

The SLCO1B1 gene encodes a transporter protein involved in the uptake of various drugs. Polymorphisms in this gene have been investigated for their impact on this compound efficacy. A notable study involving Chinese Han psoriasis patients treated with this compound and calcipotriol (B1668217) ointment identified a significant association between the rs4149056 polymorphism and treatment response. nih.govresearchgate.net Patients carrying the rs4149056-T allele demonstrated a poorer response to the treatment. mdpi.com In vitro experiments confirmed that the variant allele leads to decreased uptake of this compound into cells. nih.govresearchgate.net Specifically, the uptake of this compound was found to be lower with the rs4149056C allele compared to the wild-type allele. nih.gov

Table 1: SLCO1B1 Polymorphism and this compound Treatment Response

Polymorphism Allele/Genotype Associated Treatment Response Study Population
rs4149056 T allele Worse response (Lower PASI 50 attainment) mdpi.com Chinese mdpi.com

Similar to SLCO1B1, the SLC22A1 gene codes for a transporter protein that may influence the cellular concentration of this compound. Research has shown that the rs2282143 polymorphism in SLC22A1 is associated with the clinical efficacy of this compound in psoriasis patients. researchgate.netdovepress.com A study found that patients carrying the rs2282143-C allele had a less favorable response. mdpi.com This clinical finding is supported by functional studies showing that the rs2282143T variant results in reduced this compound uptake compared to the wild-type allele. nih.govresearchgate.net The combination of the rs2282143CT and rs4149056TC haplotypes was associated with a higher response rate. dovepress.com

Table 2: SLC22A1 Polymorphism and this compound Treatment Response

Polymorphism Allele/Genotype Associated Treatment Response Study Population
rs2282143 C allele Worse response (Lower PASI 50 attainment) mdpi.com Chinese mdpi.com

Vascular Endothelial Growth Factor (VEGF) is a key factor in angiogenesis, a process implicated in the pathology of psoriasis. mdpi.com this compound is thought to exert some of its effects by downregulating VEGF production. mdpi.com Studies have explored whether polymorphisms in the VEGF gene can predict response to this compound, but the results have been inconsistent. dovepress.com

One study in a UK population found that the -460 TT genotype (rs833061) was associated with non-response to oral this compound, while the TC genotype was linked to a significant response. mdpi.commdpi.com However, a subsequent study in a Chinese population did not find any influence of this same polymorphism on this compound response. mdpi.comresearchgate.net Another investigation into the +405 G > C SNP (rs2010963) in a Turkish population found no significant association, except for a small subgroup of patients with the GG genotype who showed a better response. mdpi.com

Table 3: VEGF Polymorphisms and this compound Treatment Response

Polymorphism Genotype Associated Treatment Response Study Population
rs833061 (-460 C>T) TT Non-response mdpi.commdpi.com United Kingdom mdpi.com
rs833061 (-460 C>T) TC Clearance/Significant response mdpi.commdpi.com United Kingdom mdpi.com
rs833061 (-460 C>T) - No influence on response mdpi.comresearchgate.net Chinese mdpi.com

The APOE gene is involved in lipid metabolism, which can be affected by this compound treatment. mdpi.commdpi.com Research has investigated a potential link between APOE polymorphisms and both psoriasis susceptibility and treatment response. While studies have shown that the APOE e4 allele is more frequent in patients with chronic plaque and guttate psoriasis compared to controls, a significant connection to this compound response has not been established. nih.gov The distribution of the common APOE alleles (e2, e3, e4) was found to be similar between patients who responded to this compound and those who did not. mdpi.comnih.gov Therefore, current evidence does not support using APOE gene polymorphisms to predict the therapeutic outcome of this compound. mdpi.comnih.gov

Table 4: APOE Polymorphisms and this compound Treatment Response

Allele Associated Finding Study Population
e4 Associated with chronic plaque and guttate psoriasis nih.gov -

The IL-23/Th17 pathway is a critical component in the immunopathogenesis of psoriasis. nih.gov Genetic variations in the IL-23R gene, which encodes a subunit of the receptor for the pro-inflammatory cytokine IL-23, have been linked to psoriasis susceptibility. More recently, research has begun to explore the role of these polymorphisms in treatment response.

One study investigated the use of this compound to manage secondary non-response (SNR) to TNF-α monoclonal antibodies in psoriasis patients. nih.gov The findings indicated that in patients homozygous for the AA genotype at the SNP rs112009032 in the IL-23R gene, this compound was effective at improving the SNR to the biologic therapy. mdpi.comnih.gov This suggests that IL-23R polymorphisms could serve as a potential biomarker for guiding combination therapy in specific patient populations. nih.gov

Table 5: IL-23R Polymorphism and this compound Treatment Response in a Specific Context

Polymorphism Genotype Associated Treatment Response Context

Genetic Polymorphisms and Treatment Response Prediction

Inflammatory Cytokine Single Nucleotide Polymorphisms (SNPs)

The study of single nucleotide polymorphisms (SNPs) in genes encoding inflammatory cytokines has become a significant area of research to predict how patients will respond to this compound. These genetic variations can influence the inflammatory pathways that this compound targets.

Research has explored the association between SNPs in various inflammatory cytokine genes and the efficacy of this compound. For instance, studies have investigated polymorphisms in genes for interleukins (IL) such as IL-6, IL-12B, IL-17A, IL-17F, IL-17RA, and IL-23R. nih.govfrontiersin.org One study found that patients with the homozygous AA genotype at the SNP rs112009032 in the IL-23R gene showed improved response to this compound when experiencing a secondary non-response to TNF-α monoclonal antibodies. nih.govmdpi.com In the same vein, the TG genotype at rs3212227 in the IL-12B gene was associated with greater sensitivity to this compound treatment for psoriasis. nih.govfrontiersin.org

Furthermore, research has pointed to the influence of HLA-G gene variations. A 14-base pair insertion/deletion polymorphism in the HLA-G gene was found to be more frequent in patients who responded well to this compound. mdpi.com Similarly, the HLA-DQA10201* and HLA-DQB10202* alleles have been independently linked to a more favorable response to this compound in some patient populations. mdpi.comresearchgate.net

These findings highlight the potential of using genetic markers to personalize this compound therapy, identifying patients who are most likely to benefit and potentially avoiding ineffective treatment courses.

Table 1: Investigated Inflammatory Cytokine SNPs and their Association with this compound Response

GeneSNPAssociation with this compound Response
IL-23Rrs112009032 (AA genotype)Improved response in patients with secondary non-response to TNF-α biologics. nih.govmdpi.com
IL-12Brs3212227 (TG genotype)Increased sensitivity to this compound treatment. nih.govfrontiersin.org
HLA-G14-bp insertion/deletionIncreased frequency in responder patients. mdpi.com
HLA-DQA10201Associated with a better response. mdpi.com
HLA-DQB10202Associated with a better response. researchgate.net

Association with Adverse Events (e.g., Erythema)

Pharmacogenomic research is also being applied to understand the genetic basis of adverse events associated with this compound, such as erythema (redness of the skin). Identifying genetic markers that predispose patients to side effects could allow for proactive management and improved treatment tolerance.

One study investigating polymorphisms in growth factor genes found that the rs2237051 G allele in the epidermal growth factor (EGF) gene was associated with an increased incidence of erythema during combination therapy with this compound and topical calcipotriol. tandfonline.comnih.gov This suggests that individuals with this specific genetic variant may be more susceptible to this particular side effect. Understanding such associations is a critical step towards personalized medicine, where treatment decisions can be tailored to an individual's genetic profile to maximize efficacy and minimize harm.

Whole Exome Sequencing and Whole Genome Sequencing in Pharmacogenomics

The advent of high-throughput sequencing technologies, including whole exome sequencing (WES) and whole genome sequencing (WGS), is poised to revolutionize the pharmacogenomic study of this compound. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov These powerful tools allow for a comprehensive analysis of an individual's genetic makeup, moving beyond the study of single candidate genes to a much broader and unbiased exploration of the genome. mdpi.comresearchgate.netresearchgate.net

By sequencing the entire exome (the protein-coding regions of genes) or the entire genome, researchers can identify a wider range of genetic variants that may influence a patient's response to this compound, including both common and rare variations. mdpi.comresearchgate.netnih.gov This approach holds the promise of uncovering novel genetic markers for treatment efficacy and adverse events. mdpi.comresearchgate.netresearchgate.netnih.gov Although still largely in the research phase, the decreasing cost and increasing speed of sequencing technologies suggest that WES and WGS could become integral to clinical practice in the future, enabling highly personalized treatment strategies for patients receiving this compound. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net

Combination Therapy Research

To enhance the therapeutic effects of this compound while potentially minimizing side effects, extensive research has been conducted on its use in combination with other treatment modalities, particularly phototherapy.

This compound with Phototherapy (PUVA, UVB, UVA1)

Combining this compound with phototherapy, a treatment that uses ultraviolet (UV) light, is a well-established and effective strategy for managing severe psoriasis. ijdvl.comnih.govnih.govnih.gov The main forms of phototherapy used in conjunction with this compound are PUVA (Psoralen plus Ultraviolet A), UVB (Ultraviolet B), and to a lesser extent, UVA1. ijdvl.comskintherapyletter.com This combination approach, often referred to as "Re-PUVA" or "Re-UVB," has been shown in numerous studies to be more effective than either this compound or phototherapy used as monotherapy. ijdvl.comnih.govnih.govmedicaljournals.semedicaljournals.se The combination leads to faster clearance of psoriatic lesions and is considered a valuable option for patients with moderate to severe psoriasis that has not responded to topical treatments. nih.govskintherapyletter.commedicaljournals.se

Synergistic Effects and Dose Reduction

A key advantage of combining this compound with phototherapy is the synergistic effect observed between the two treatments. nih.govskintherapyletter.comtaylorandfrancis.com This synergy allows for the use of lower doses of both the drug and the UV radiation, which can in turn reduce the incidence and severity of their respective side effects. nih.govskintherapyletter.comtaylorandfrancis.com

For example, when this compound is combined with PUVA, the cumulative dose of UVA radiation required to achieve clearance can be significantly reduced. ijdvl.comfrontiersin.org One study reported that the mean cumulative UVA dose was 42% less in the this compound-PUVA group compared to a placebo-PUVA group. ijdvl.com Similarly, in combination with UVB, the total UVB exposure time needed for clearance has been shown to be lower. frontiersin.org This dose-sparing effect is crucial for minimizing the long-term risks associated with phototherapy, such as skin cancer. taylorandfrancis.com The ability to achieve therapeutic success with lower doses makes the combination a safer long-term option for many patients. skintherapyletter.com

Improved Efficacy and Time to Clearance

The combination of this compound and phototherapy not only allows for dose reduction but also leads to improved treatment efficacy and a faster time to clearance. ijdvl.comnih.govnih.govskintherapyletter.com Studies have consistently demonstrated that a higher percentage of patients achieve significant or complete clearance of their psoriasis when treated with combination therapy compared to monotherapy. ijdvl.comnih.gov

Table 2: Efficacy of this compound in Combination with Phototherapy

Combination TherapyOutcome MeasureFindingReference
This compound + PUVAClearance Rate96% in combination vs. 80% in PUVA alone. ijdvl.com
This compound + UVBClearance Rate89% in combination vs. 62.5% in UVB alone. ijdvl.comnih.gov
This compound + PUVAUVA Dose Reduction42% less cumulative UVA dose required. ijdvl.com
This compound + UVBTime to ClearanceSignificantly fewer treatments needed compared to UVB alone. nih.gov

This compound with Biological Agents

This compound's non-immunosuppressive properties make it a viable option for combination therapy with biologics, particularly in managing challenging cases of psoriasis. jddonline.comajmc.com This approach can enhance treatment efficacy and may be especially beneficial for patients with contraindications to immunosuppressive treatments. tandfonline.com

Addressing Secondary Non-Response to TNF-α Monoclonal Antibodies

Secondary non-response (SNR) to biological agents like TNF-α monoclonal antibodies occurs when a patient, after an initial positive response, experiences a gradual decline in treatment efficacy. nih.govencyclopedia.pub Research indicates that traditional systemic drugs, including this compound, can be used to improve this secondary loss of response. nih.gov

A study investigating this phenomenon found that this compound could improve SNR to TNF-α monoclonal antibodies. nih.gov Specifically, patients with a particular genetic makeup, homozygous for the AA genotype at the SNP rs112009032 in the IL-23R gene, showed a significant improvement (PASI 75, p = 0.02) when treated with this compound for SNR. nih.govmdpi.com This suggests a potential pharmacogenomic marker for predicting which patients with SNR might benefit from the addition of this compound. mdpi.com

The combination of this compound with biologic agents is seen as a promising strategy for managing refractory psoriasis. nih.gov However, further research is necessary to establish the long-term safety and efficacy of such combination therapies. nih.gov

This compound with Other Systemic Therapies (e.g., Topical Calcipotriol)

Combining this compound with other therapies, such as topical calcipotriol, is a common strategy to enhance the therapeutic effects and potentially reduce side effects for patients with psoriasis. jddonline.comnih.gov

A meta-analysis of 13 studies involving 1,196 patients concluded that combination therapy with calcipotriol and this compound is a safe and effective treatment for psoriasis. researchgate.netnih.gov This combination was found to significantly improve the total effective rate compared to monotherapy with either this compound or calcipotriol. researchgate.netnih.gov Furthermore, the combined therapy led to a more significant reduction in the Psoriasis Area and Severity Index (PASI) score. researchgate.netnih.gov

One randomized, bilateral paired comparison study involving 40 patients on combination therapy and 20 on this compound alone showed that after 12 weeks, 40% of the combination group achieved complete clearance, compared to 15% in the monotherapy group. nih.gov Over 52 weeks, 60% of the combination therapy patients and 40% of the this compound-only patients achieved complete clearance. nih.gov The study also noted that the combination therapy might enhance the clinical outcome of systemic this compound treatment. nih.gov

Another multicenter, randomized, double-blind, placebo-controlled study found that adding calcipotriol ointment to this compound treatment resulted in clearance or marked improvement in 67% of patients, compared to 41% in the placebo group. oup.com This study also highlighted that the combination allowed for a lower cumulative dose of this compound to achieve significant improvement. oup.com

The combination of this compound and oral calcitriol (B1668218) has also been explored. A study comparing this combination to this compound alone found a greater reduction in PASI scores for the combination group. medicaljournalssweden.se

From an immunological perspective, the calcipotriol-acitretin combination has been shown to reduce serum levels of pro-inflammatory cytokines such as TNF-α, IL-23, IL-17, INF-γ, and IL-6, while increasing the levels of anti-inflammatory cytokines IL-4 and IL-10 when compared to this compound monotherapy. researchgate.netnih.gov

Table 1: Efficacy of this compound and Calcipotriol Combination Therapy

Study Comparison Key Findings
Meta-analysis (13 studies, 1196 patients) researchgate.netnih.gov Calcipotriol-acitretin vs. monotherapy Improved total effective rate and greater PASI score reduction.
Randomized, paired comparison nih.gov Calcipotriol-acitretin vs. This compound alone 40% vs. 15% complete clearance at 12 weeks; 60% vs. 40% at 52 weeks.
Randomized, placebo-controlled study oup.com Calcipotriol ointment + this compound vs. placebo + this compound 67% vs. 41% achieved clearance or marked improvement.
Comparative study medicaljournalssweden.se This compound + oral calcitriol vs. This compound alone Greater reduction in PASI scores for the combination group.

Preclinical and Translational Models

In Vitro Cell Culture Studies (e.g., Human Skin Fibroblasts, Hyperproliferative Conditions)

In vitro studies have been instrumental in elucidating the cellular mechanisms of this compound. This compound has been shown to modulate the proliferation and differentiation of keratinocytes, which is a key aspect of its therapeutic effect in hyperproliferative skin conditions like psoriasis. frontiersin.orgnih.gov It normalizes keratinocyte differentiation and reduces the expression of pro-inflammatory cytokines. nextstepsinderm.com

In cultures of human skin fibroblasts, the effects of this compound have been somewhat conflicting. nih.gov However, in hyperproliferative conditions, it generally modulates cell proliferation. nih.gov For instance, in fibroblast lines derived from psoriatic skin, this compound was found to be cytostatic, whereas it had no effect on fibroblasts from normal skin. iarc.fr

This compound's mechanism involves binding to cytosolic retinoic acid-binding protein, which facilitates its transport to the nucleus. nextstepsinderm.com There, it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene transcription. nextstepsinderm.comactasdermo.org

Studies on HaCaT cells, an immortalized human keratinocyte line, have shown that this compound can down-regulate the expression of IL-36β and IL-36γ induced by IL-17A stimulation. nih.gov This suggests a potential mechanism for its rapid therapeutic action, particularly in generalized pustular psoriasis. nih.gov

In Vivo Animal Models (e.g., IMQ-induced Psoriasis Mice)

The imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model is a widely used in vivo model to study psoriasis. In this model, this compound has been shown to alleviate skin lesions. frontiersin.org Treatment with this compound in these mice led to a significant decrease in epidermal thickness and a reduction in PASI scores. frontiersin.org

Research using this model has revealed that this compound can reduce the number of myeloid-derived suppressor cells (MDSCs) and monocytic-MDSCs in the spleen and skin lesions of the mice. frontiersin.org It appears to promote the differentiation of MDSCs into macrophages and dendritic cells. frontiersin.org

Further studies in the IMQ-induced mouse model have demonstrated that this compound significantly inhibits the expression of IL-36β and IL-36γ in keratinocytes. nih.gov Combination studies in this model have also been conducted. For example, the combination of matrine (B1676216) and this compound showed a better effect than either drug alone on skin lesions and on the expression of certain cellular markers. researchgate.net

Nanoparticle formulations of this compound have also been tested in this model. This compound-conjugated dextran (B179266) nanoparticles were found to significantly ameliorate psoriasis-like skin disease at low dosages, suggesting a potential for improved therapeutic efficacy and reduced side effects. researchgate.net

Long-Term Efficacy and Safety Studies in Real-World Settings

Real-world data on the long-term use of this compound for psoriasis provides valuable insights into its effectiveness and safety outside the controlled environment of clinical trials.

A retrospective observational study conducted at Siriraj Hospital between 2012 and 2017 analyzed 104 adult patients with psoriasis treated with this compound. nih.gov The mean treatment duration was 3.2 years, with some patients receiving treatment for over a decade. nih.gov The study reported drug survival rates of 79% at 1 year, 69.5% at 2 years, 61.2% at 3 years, 57.6% at 4 years, and 53.5% at 5 years. nih.gov These rates were noted to be higher than in previous studies. nih.gov The majority of side effects were mild and tolerable, with only a small number of patients discontinuing treatment due to adverse events. nih.gov Importantly, no patients developed clinical signs of cirrhosis or uncontrolled hyperlipidemia. nih.gov

Clinical experience has generally shown that this compound is a suitable option for long-term maintenance therapy, as the clinical response is often sustained without a significant loss of efficacy over time. actasdermo.org

Table 2: Long-Term this compound Drug Survival Rates in a Real-World Setting

Time Point Drug Survival Rate (%)
1 Year 79
2 Years 69.5
3 Years 61.2
4 Years 57.6
5 Years 53.5

Data from a retrospective observational study of 104 patients. nih.gov

Ethical Considerations in Acitretin Research

Patient Informed Consent in Teratogenic Drug Studies

The cornerstone of ethical research involving teratogenic drugs like acitretin (B1665447) is a robust and comprehensive informed consent process. mdedge.com Given the severe risk of birth defects, the consent process must go beyond standard disclosures. mdedge.comuktis.org

Key components of a thorough informed consent for this compound studies include:

Explicit Disclosure of Teratogenicity : Potential participants must be clearly and unambiguously informed about the high risk of severe, life-threatening congenital malformations associated with this compound exposure during pregnancy. uktis.orgnih.gov This information should be provided in easily understandable language.

Explanation of the Extended Risk Period : A crucial aspect of consent is ensuring the patient understands that the teratogenic risk persists for up to three years after discontinuing the drug. nih.govspringermedizin.dejsstd.org This is due to the formation of etretinate (B1671770), a metabolite with a long half-life, especially if alcohol is consumed. uktis.org

Contraception Requirements : The consent process must detail the mandatory use of highly effective contraception before, during, and for a significant period after treatment cessation. uktis.orgeuropa.eu For females of reproductive potential, this often involves using two complementary forms of birth control. uktis.org

Understanding of Required Monitoring : Participants must agree to regular pregnancy testing before, during, and after the treatment period as stipulated by the research protocol and regulatory agencies. springermedizin.deeuropa.eu

Voluntary Participation and the Right to Withdraw : As with all clinical research, the consent form must emphasize that participation is voluntary and that the individual can withdraw at any time without penalty or loss of benefits to which they are otherwise entitled. clinicaltrials.gov

In practice, the informed consent for this compound often involves more than just a signature on a form. It is an ongoing dialogue between the researcher and the participant to ensure continued understanding and adherence to the stringent safety measures. mdedge.comactasdermo.org

Ethical Implications of Long-Term Use in Vulnerable Populations (e.g., Pediatrics)

The use of this compound in children and adolescents presents a unique set of ethical challenges, primarily centered around the potential long-term effects on growth and development, alongside the significant teratogenic risk in adolescent females. nih.govtermedia.pl

Skeletal Development: A major concern with long-term retinoid use in children is the potential for skeletal side effects, such as premature epiphyseal closure (the fusion of growth plates in bones), skeletal hyperostosis (excessive bone growth), and other bone abnormalities. nih.govnih.gov While some studies on etretinate, the parent compound of this compound, reported such changes, the evidence for this compound, particularly at the lower doses used for many skin conditions, is less definitive. nih.govmedicaljournals.se

Research Findings: Retrospective studies and case reports on pediatric patients treated with this compound for conditions like psoriasis and disorders of keratinization have generally found the drug to be safe and effective, with a low incidence of clinically significant skeletal effects. nih.govnih.gov However, the lack of prospective, controlled long-term trials means a degree of uncertainty remains. nih.gov Some experts suggest that while routine bone monitoring may not be necessary, careful monitoring of growth and development is prudent in children on long-term therapy. nih.govd-nb.info

Teratogenicity in Adolescents: For adolescent females of childbearing potential, the ethical considerations are profound. d-nb.info Research protocols and clinical practice must incorporate stringent pregnancy prevention measures, similar to those for adults. nih.govsmw.ch This involves complex ethical issues such as:

Confidentiality and Consent : Navigating the requirements for parental consent versus the adolescent's right to privacy and confidentiality regarding contraception and pregnancy testing. smw.ch

Ensuring Comprehension : Making certain that the adolescent fully understands the long-term implications of the drug's teratogenicity, which extends for three years post-treatment. nih.govd-nb.info

The decision to use this compound long-term in pediatric populations requires a careful and individualized risk-benefit assessment, weighing the severity of the skin condition against the potential long-term risks and the rigorous demands of safety monitoring. nih.gov

Data Privacy and Confidentiality in Pharmacogenomic Research

Pharmacogenomics, the study of how genes affect a person's response to drugs, holds promise for personalizing this compound therapy. tandfonline.com Research in this area aims to identify genetic markers that could predict a patient's efficacy or risk of adverse events. openaccessjournals.commdpi.com However, this research introduces significant ethical considerations related to data privacy and confidentiality. nih.gov

Key Ethical Challenges:

ChallengeDescription
Genetic Information Sensitivity Genetic data is inherently personal and can reveal information not only about the research participant but also about their biological relatives. bsgm.org.uk Unauthorized disclosure could lead to stigmatization or discrimination. musc.edu
Informed Consent for Genetic Research Consent for pharmacogenomic studies must be specific about how genetic data will be collected, stored, used, and potentially shared for future research. nih.govmusc.edu The possibility of re-contacting individuals for new findings is a complex issue. nih.gov
Data Security and Anonymization Researchers have a duty to implement robust security measures to protect vast amounts of genetic data. ijdvl.com While data is often anonymized, there remains a theoretical risk of re-identification, especially when multiple genetic markers are analyzed. nih.gov
Disclosure of Incidental Findings Genetic research may uncover incidental findings unrelated to the primary research question but with significant health implications for the participant or their family (e.g., risk for another disease). pulsetoday.co.uk Policies must be in place to manage if and how these findings are disclosed.

Research Findings in this compound Pharmacogenomics: Studies have investigated various gene polymorphisms that may influence the response to this compound, with some conflicting results.

VEGF Polymorphisms : One study found an association between a variant in the vascular endothelial growth factor (VEGF) gene and response to this compound, but another study in a different population did not confirm this link. tandfonline.commdpi.com

HLA Alleles : Certain Human Leukocyte Antigen (HLA) alleles, such as HLA-DQA1*0201, have been associated with a more favorable response to this compound in some patient populations. mdpi.commdpi.com

Transporter Genes : Polymorphisms in genes that code for drug transporters, which affect how the drug is moved in and out of cells, have also been studied for their potential role in treatment effectiveness. mdpi.com

Protecting patient privacy in this field is paramount. Legal frameworks like the Genetic Information Nondiscrimination Act (GINA) in the United States provide some protection against discrimination by health insurers and employers based on genetic information. musc.edu However, the ethical responsibility lies with researchers and institutions to ensure that data is handled with the utmost care, respecting the autonomy and privacy of the individuals who contribute their information to advance medical science. nih.govbsgm.org.uk

Future Directions and Emerging Research Avenues

Novel Drug Delivery Systems and Formulations

The systemic administration of acitretin (B1665447) is associated with a range of side effects that can limit its use. To mitigate these, research is actively exploring novel drug delivery systems designed to enhance topical application and target the drug more effectively to the skin, thereby reducing systemic absorption and associated adverse events.

Key developments in this area include:

  • Nanovesicular Gels: Studies have explored the use of nanovesicular gels, such as niosomal gels, to deliver this compound topically. dovepress.comoamjms.eu These formulations have shown promise in enhancing drug permeation into the skin and improving its antipsoriatic activity compared to conventional gels. dovepress.comoamjms.eu For instance, an this compound nanosized niosomal gel demonstrated a superior ex vivo permeation profile and significant drug deposition in the viable epidermal and dermal layers. dovepress.comoamjms.eu
  • Solid Lipid Nanoparticles (SLNs): this compound-loaded SLNs are being investigated as a topical delivery system. rjptonline.org These nanoparticles can improve drug stability and provide a controlled release, potentially increasing therapeutic efficacy while minimizing side effects. rjptonline.org Research has shown that SLN-based gels can significantly increase the amount of this compound deposited in the skin compared to plain gels. rjptonline.org
  • Other Colloidal Carriers: Researchers are also investigating other colloidal carriers like liposomes, ethosomes, and nanostructured lipid carriers (NLCs) to improve the topical delivery of this compound. ijprajournal.com These carriers aim to overcome the challenges posed by this compound's low water solubility and instability. dovepress.comijprajournal.com
  • These innovative delivery systems hold the potential to make topical this compound a more viable and safer treatment option for various skin conditions.

    Further Elucidation of this compound’s Complete Mechanism of Action

    While it is known that this compound's therapeutic effects are mediated through its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the complete picture of its mechanism of action is still not fully understood. termedia.plnih.gov Future research aims to delve deeper into the molecular pathways influenced by this compound.

    Current understanding is that this compound binds to cytosolic retinoic acid-binding protein (CRABP), is transported to the nucleus, and then activates RARs and RXRs. termedia.plnih.gov This activation modulates gene transcription, leading to the normalization of epidermal cell proliferation, differentiation, and cornification, which are abnormal in conditions like psoriasis. nih.govijdvl.com It also has anti-inflammatory effects, inhibiting the expression of pro-inflammatory cytokines. nih.gov

    However, many aspects of its action remain to be clarified. For example, the precise reasons for its varying efficacy in different types of psoriasis are not fully known. ijdvl.com Further research is needed to understand its influence on various cellular processes, including the modulation of the T-cell response and the inhibition of neutrophil chemotaxis. actasdermo.org A more complete understanding of its mechanism will be crucial for optimizing its use and identifying new therapeutic targets.

    Personalized Medicine Approaches

    The response to this compound can vary significantly among individuals, and some patients experience limiting side effects. Personalized medicine aims to tailor treatment to the individual, maximizing efficacy and minimizing adverse reactions. This is a key area of future research for this compound.

    Integration of Pharmacogenomic Data into Clinical Decision-Making

    Pharmacogenomics, the study of how genes affect a person's response to drugs, is a promising avenue for personalizing this compound therapy. Research in this area is still in its early stages for this compound, but some important associations have been identified. dovepress.com

    Several genetic polymorphisms have been linked to the clinical response to this compound in psoriasis patients. mdpi.com These include variations in genes such as:

  • HLA-DQA1 and HLA-DQB1: Certain alleles of these genes have been associated with a better response to this compound. imrpress.com
  • VEGF: Polymorphisms in the vascular endothelial growth factor gene have been linked to variable responses to this compound. dovepress.comtandfonline.com
  • Transporter genes like SLCO1B1 and SLC22A1: Variations in these genes may influence the effectiveness of this compound. dovepress.com
  • The table below summarizes some of the key genetic polymorphisms that have been studied in relation to this compound response.

    Gene Polymorphism Association with this compound Response
    HLA-DQA1 *02:01 Associated with a better response in psoriasis patients. imrpress.com
    HLA-DQB1 *02:02 Associated with a better response in psoriasis patients. mdpi.comimrpress.com
    VEGF rs833061 The TT genotype is more frequent in non-responders. dovepress.comtandfonline.com
    SLCO1B1 rs4149056 Affects clinical outcomes of this compound for psoriasis. dovepress.com
    SLC22A1 rs2282143 Affects clinical outcomes of this compound for psoriasis. dovepress.com

    Further research is needed to validate these findings and to identify a comprehensive panel of genetic markers that can be used to predict a patient's response to this compound, allowing for more personalized treatment decisions. dovepress.com

    Development of Predictive Biomarkers for Response and Adverse Events

    In addition to pharmacogenomic data, researchers are working to identify other biomarkers that can predict how a patient will respond to this compound and their likelihood of experiencing adverse events. researchgate.net These biomarkers could be molecules found in the blood or tissue samples.

    Potential biomarkers that are being investigated include:

  • Retinoid receptors: The expression levels of specific retinoid receptors, such as RARγ and RXRα, in skin tissue are being studied as potential predictors of treatment response. clinicaltrials.gov
  • Proto-oncogenes: The modulation of the Fos/Jun family of proto-oncogenes and their products in skin cells is also being explored as a potential surrogate endpoint biomarker. clinicaltrials.gov
  • Inflammatory markers: Changes in the levels of inflammatory cytokines and other molecules in the skin and blood could also serve as predictive markers.
  • The identification of reliable biomarkers would be a significant step towards personalizing this compound therapy, allowing clinicians to select patients who are most likely to benefit and to monitor for potential side effects more effectively.

    Investigation of this compound in Rare or Emerging Dermatological and Oncological Conditions

    While this compound is well-established for the treatment of psoriasis, its use in a variety of other skin disorders is also being explored. dermnetnz.org Its anti-proliferative and differentiation-inducing properties make it a candidate for treating a range of hyperkeratotic and inflammatory conditions.

    Some of the rare and emerging conditions where this compound is being investigated include:

  • Darier disease: this compound has been used off-label to manage this genetic skin disorder. medpagetoday.com
  • Ichthyoses: It is also used off-label for various forms of this group of genetic skin scaling disorders. medpagetoday.com
  • Lichen Planus: this compound is an effective therapeutic agent for this inflammatory skin condition. jcpres.com
  • Cutaneous T-cell lymphoma: There is some evidence to suggest that this compound may be beneficial in this type of skin cancer. dermnetnz.org
  • Hand-foot skin reaction (HFSR): A recent study suggested that this compound may improve this painful skin reaction that can occur as a side effect of certain anticancer therapies. medpagetoday.com
  • Chronic Lymphocytic Leukemia (CLL): Preliminary research has suggested that this compound may have a role as an adjunct therapy in CLL, with studies showing it can increase the expression of CD38 on CLL cells and reduce their migration. rcsi.com
  • Cutaneous Squamous Cell Carcinoma (CSCC): While it has limited efficacy as a monotherapy, this compound has shown promise in combination with other agents for the treatment of CSCC. frontiersin.org
  • Further clinical trials are needed to establish the efficacy and safety of this compound in these and other rare or emerging conditions.

    Comparative Effectiveness Research with Newer Therapeutic Agents

    The treatment landscape for psoriasis and other inflammatory skin diseases has evolved significantly in recent years with the introduction of new biologic therapies. mdpi.com These agents, which target specific components of the immune system, have shown high levels of efficacy in many patients.

    Future research will need to focus on comparative effectiveness studies to determine the optimal place of this compound in the treatment armamentarium. These studies will compare the efficacy, safety, and cost-effectiveness of this compound with newer agents, both as monotherapy and in combination regimens.

    For example, studies have already compared this compound in combination with phototherapy (such as PUVA or narrowband UVB) to phototherapy alone, with results generally favoring the combination. medicaljournals.se A study comparing this compound-narrowband TL-01 phototherapy with this compound-PUVA found them to be equally effective. medicaljournals.se Another study found that patients on this compound were more likely to have clear or almost clear skin compared to patients on methotrexate (B535133). nih.gov

    As the number of available treatments continues to grow, well-designed comparative effectiveness research will be essential to guide clinical decision-making and ensure that patients receive the most appropriate and cost-effective therapy for their individual needs.

    Impact of this compound on Brain Lipidomics in Specific Patient Populations

    Recent research has begun to explore the influence of this compound on the lipid composition of the brain, an area of significant interest given that lipids are fundamental to brain structure and function. nih.gov While the primary focus of this compound therapy is dermatological, its systemic nature necessitates an understanding of its effects on other organs, including the central nervous system. Studies, primarily in animal models, have provided initial insights into these complex interactions.

    In a study using adolescent mice, subchronic administration of this compound led to discernible, albeit subtle, changes in the brain's lipid profile. nih.gov While group analysis of major lipid classes did not show statistically significant effects, specific lipid species were altered. Notably, the brain tissue of these young mice exhibited an increase in lyso-phosphatidylcholine, carnitine, and sphingomyelin (B164518). nih.govresearchgate.net These findings are particularly relevant as dysregulation of lipids could have implications for brain development and maturation. nih.govresearchgate.net

    Research using a mouse model for Alzheimer's disease (5xFAD) further elucidated the tissue-specific effects of this compound on lipidomics. dntb.gov.uanih.gov In these 30-week-old mice, this compound treatment resulted in significant alterations in both brain and liver lipid profiles, with many effects being tissue-dependent. dntb.gov.uanih.gov For example, while triacylglycerides (TAGs) generally increased in the liver, they tended to decrease in the brain. dntb.gov.uamed-life.ca Conversely, plasmalogens, a class of phospholipids (B1166683) involved in membrane structure and antioxidant defense, were found to be increased in the brain following this compound administration. dntb.gov.uamed-life.ca This increase in brain plasmalogens could be a positive effect in the context of Alzheimer's disease, where their levels are typically reduced. nih.govmed-life.ca However, the same study observed a decrease in sphingomyelin (SM) in the brain, indicating a need for careful monitoring. dntb.gov.uanih.gov

    Table 1: Summary of this compound's Impact on Brain Lipidomics in Animal Models An interactive data table summarizing research findings on the effect of this compound on various lipid classes in the brain.

    Lipid Class Observed Effect in Brain Animal Model Source(s)
    Triacylglycerides (TAG) ▼ Decrease Alzheimer's Disease (5xFAD) Mice dntb.gov.ua, med-life.ca
    Plasmalogens ▲ Increase Alzheimer's Disease (5xFAD) Mice dntb.gov.ua, med-life.ca
    Sphingomyelin (SM) ▼ Decrease Alzheimer's Disease (5xFAD) Mice dntb.gov.ua, nih.gov
    Lyso-phosphatidylcholine (lyso-PC) ▲ Increase Adolescent Wild Type Mice nih.gov, researchgate.net
    Carnitine ▲ Increase Adolescent Wild Type Mice nih.gov

    Addressing Remaining Knowledge Gaps in Long-Term Pediatric Safety

    The use of this compound in the pediatric population is accompanied by concerns regarding its long-term safety, and significant knowledge gaps remain. nih.gov While it is used for severe psoriasis and disorders of keratinization in children, the evidence base is limited by a lack of prospective, controlled, long-term clinical trials. nih.govresearchgate.net

    Existing data on pediatric use largely comes from retrospective analyses and case series, which, while informative, have limitations. For instance, a multicenter retrospective study on children with plaque psoriasis concluded that due to the small number of patients (18), definitive statements about long-term safety could not be made. researchgate.netnih.gov This highlights a critical gap in understanding the consequences of prolonged this compound exposure during crucial periods of growth and development.

    A major area of concern is the potential for skeletal adverse effects. nih.gov There are reports from older retinoids, like etretinate (B1671770), and some for isotretinoin (B22099), of skeletal changes in children, including premature epiphyseal closure, skeletal hyperostosis, and extraosseous calcification with long-term use. nih.goviranjd.ir The risk is believed to be related to the dose and duration of treatment. iranjd.ir Although one study suggested this compound is safe regarding bone density in adults even with long-term use, the lack of robust, long-term pediatric-specific data means that skeletal changes remain a significant unanswered question. iranjd.ir Consequently, monitoring for bone changes is recommended for children undergoing long-term systemic retinoid therapy. iranjd.ir

    The current body of evidence is insufficient to fully characterize the risk-benefit profile of long-term this compound therapy in children. Standardized guidelines are lacking, and the available studies are often small and not designed to capture late-onset adverse effects. researchgate.net Therefore, establishing a comprehensive long-term safety profile for this compound in pediatric patients through prospective, controlled studies is a crucial future research priority.

    Table 2: Overview of Studies and Identified Knowledge Gaps in Pediatric this compound Use An interactive data table summarizing key pediatric studies and the highlighted limitations concerning long-term safety.

    Study Type Patient Population Key Findings/Observations Identified Knowledge Gaps/Limitations Source(s)
    Retrospective Analysis 18 children (<17 years) with plaque psoriasis Moderately effective and well-tolerated in the short term. "Given the small number of patients, statements about long-term safety are not possible." nih.gov, researchgate.net
    Review Article Pediatric patients with psoriasis and keratinization disorders This compound is used, but concerns exist for long-term therapy. Lack of prospective, controlled long-term trials proving the association with skeletal changes. nih.gov

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    This compound
    Carnitine
    Cholesterol
    Etretinate
    Isotretinoin
    Lyso-phosphatidylcholine
    Phosphatidylcholine
    Plasmalogen
    Sphingomyelin
    Triacylglyceride

    Q & A

    Q. How can conflicting efficacy data in skin cancer prevention be reconciled?

    • Methodological Answer : Meta-analyses pool RCTs and observational studies, stratifying by patient risk (e.g., SCC count) and dose duration. Subgroup analyses using random-effects models quantify heterogeneity sources (e.g., adherence rates, sunscreen use). Preclinical models (e.g., UVB-induced carcinogenesis in mice) provide mechanistic insights .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.